MS-444
Description
5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone has been reported in Micromonospora with data available.
isolated from Micromonospora sp. KY7123; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUYDLKHNQUNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164458 | |
| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150045-18-4 | |
| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Small Molecule MS-444: A Deep Dive into its Mechanism of Action in Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The post-transcriptional regulation of genes plays a pivotal role in the progression of colorectal cancer (CRC). A key player in this process is the RNA-binding protein HuR (ELAVL1), which is frequently overexpressed and predominantly cytoplasmic in CRC cells. HuR stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions, leading to the increased expression of oncogenes that promote tumor growth, angiogenesis, and inflammation. The small molecule MS-444 has emerged as a specific inhibitor of HuR, demonstrating promising preclinical activity in CRC models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound is a chrysanthone-like compound originally identified through a high-throughput biochemical screen as a specific inhibitor of HuR's ability to bind ARE-containing RNAs.[1] Its primary mechanism of action in colorectal cancer centers on the disruption of HuR-mediated post-transcriptional regulation.[1][2][3]
In normal physiological conditions, HuR is primarily localized in the nucleus. However, in colorectal cancer cells, HuR is abnormally present in the cytoplasm.[1][2][3] In the cytoplasm, HuR binds to the AREs of various proto-oncogenic mRNAs, including COX-2, TNFα, and VEGF, shielding them from degradation and thereby promoting their translation.[2][3] This contributes to key cancer hallmarks.
This compound intervenes by directly interfering with this process. Mechanistically, this compound disrupts the cytoplasmic trafficking of HuR.[1][3] This leads to the retention of HuR in the nucleus and prevents it from stabilizing its target mRNAs in the cytoplasm.[4] Consequently, the ARE-mRNAs are released and become accessible to decay machinery, localizing to P-bodies for degradation.[1][3] A significant downstream effect of this action is the potent inhibition of Cyclooxygenase-2 (COX-2) expression, a key mediator of inflammation and cell proliferation in CRC.[1][2][3]
The culmination of these molecular events is the inhibition of cancer cell growth and the induction of apoptosis.[1][2][3][5] In vivo studies have corroborated these findings, demonstrating that this compound can inhibit the growth of CRC xenograft tumors, an effect linked to increased apoptosis and decreased angiogenesis within the tumor microenvironment.[1][2][3][5] Notably, this compound exhibits a degree of cancer cell specificity, as it does not have significant effects on non-transformed intestinal epithelial cells at comparable concentrations.[1][2][3] This selectivity is attributed to the differential cytoplasmic localization of HuR in cancer versus non-cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in colorectal cancer cells.
Quantitative Data
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound were evaluated across a panel of human colorectal cancer cell lines and non-transformed intestinal epithelial cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Description | IC50 (µM) of this compound (Mean ± SEM) |
| Colorectal Cancer | ||
| RKO | Colorectal Carcinoma | 7.5 ± 1.5 |
| HCA-7 | Colon Adenocarcinoma | 8.0 ± 1.2 |
| HCT116 | Colorectal Carcinoma | 10.5 ± 2.1 |
| HT-29 | Colorectal Adenocarcinoma | > 20 |
| SW480 | Colon Adenocarcinoma | > 20 |
| Non-Transformed | ||
| RIE-1 | Rat Intestinal Epithelial | > 20 |
| YAMC | Young Adult Mouse Colon | > 20 |
Data sourced from Blanco et al., Oncotarget, 2016.[1]
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound was assessed in xenograft models using HCT116 and HCA-7 colorectal cancer cells. Mice bearing established tumors were treated with this compound via intraperitoneal (IP) injection.
| Xenograft Model | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition vs. Vehicle |
| HCT116 | This compound | 10 mg/kg, IP, daily for 14 days | Significant reduction in tumor volume |
| HCA-7 | This compound | 10 mg/kg, IP, daily for 14 days | More effective inhibition than in HCT116 model |
Specific percentage of inhibition is not detailed in the source material, but graphical data indicates a statistically significant effect. Data sourced from Blanco et al., Oncotarget, 2016.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Colorectal cancer cells (RKO, HCA-7, HCT116, HT-29, SW480) and non-transformed cells (RIE-1, YAMC) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound (solubilized in DMSO) or a DMSO vehicle control.
-
Incubation: Cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Relative cell survival was calculated as a percentage normalized to the DMSO-treated control cells. IC50 values were determined from the dose-response curves.[5]
Murine Xenograft Model
-
Cell Implantation: Athymic nude mice (nu/nu) were subcutaneously injected in the flank with 2 x 10^6 HCT116 or HCA-7 cells suspended in a 1:1 mixture of media and Matrigel.
-
Tumor Growth: Tumors were allowed to grow until they reached a palpable size (approximately 100 mm³).
-
Randomization & Treatment: Mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg daily. The vehicle control group received IP injections of the carrier solution.
-
Monitoring: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2. Animal body weight and general health were also monitored.
-
Endpoint: After the designated treatment period (e.g., 14 days), mice were euthanized, and tumors were excised for further analysis.
-
Analysis: Excised tumors were weighed and processed for immunohistochemistry (e.g., for COX-2 expression) and other molecular analyses.
Immunohistochemistry (IHC) for COX-2
-
Tissue Preparation: Excised xenograft tumors were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm sections were cut from the paraffin-embedded blocks and mounted on slides.
-
Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with a blocking serum.
-
Primary Antibody Incubation: Slides were incubated with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody was applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal was developed using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, cleared, and mounted with a coverslip.
-
Imaging and Analysis: The staining intensity and distribution of COX-2 were evaluated microscopically.
Experimental Workflow Visualization
Caption: A representative workflow for evaluating this compound efficacy.
Conclusion
This compound represents a targeted therapeutic strategy for colorectal cancer that focuses on the post-transcriptional regulation of oncogenes by inhibiting the RNA-binding protein HuR. Its mechanism of action, involving the disruption of HuR's cytoplasmic function, leads to the destabilization of key pro-tumorigenic mRNAs like COX-2, ultimately resulting in decreased cancer cell proliferation and survival. The preclinical data demonstrate its potential as a selective anti-cancer agent, particularly in tumors characterized by the cytoplasmic localization of HuR. Further investigation into combination therapies and the development of more potent HuR inhibitors based on the this compound scaffold are warranted to translate these promising findings into clinical applications for colorectal cancer patients.
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Beyond HuR: A Technical Guide to the Biological Targets of MS-444
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological targets of the small molecule MS-444, extending beyond its well-characterized role as an inhibitor of the RNA-binding protein HuR. This document provides a comprehensive overview of its interactions with other key cellular proteins, featuring quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a chrysanthone-like compound initially identified for its biological activity and later characterized as a potent inhibitor of the RNA-binding protein HuR (Human antigen R). By preventing HuR homodimerization and subsequent cytoplasmic translocation, this compound disrupts the stabilization of AU-rich element (ARE)-containing mRNAs of various proto-oncogenes, cytokines, and growth factors, leading to their degradation.[1][2] This activity underlies its investigation as a potential therapeutic agent in cancer. However, the bioactivity of this compound is not limited to HuR. This guide delves into its other known biological targets, providing a broader understanding of its pharmacological profile.
Primary Biological Targets of this compound
Beyond its effects on HuR, this compound has been identified as an inhibitor of Myosin Light Chain Kinase (MLCK) . This discovery predates its characterization as a HuR inhibitor and points to a multi-target profile for this compound.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of this compound with its primary biological targets, HuR and MLCK. This allows for a direct comparison of its potency against each target.
| Target | Parameter | Value | Cell/System Context | Reference |
| HuR (ELAVL1) | Kd (for interference with homodimerization) | 40 ± 10 nM | In vitro mathematical modeling of competition data | [4] |
| IC50 (cell growth inhibition) | 5.60 - 14.21 µM | Colorectal cancer cell lines (HCT116, HCA-7, RKO, HT-29, SW480) | [5] | |
| Myosin Light Chain Kinase (MLCK) | IC50 | 10 µM | Purified smooth muscle MLCK | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound's activity against HuR and MLCK.
HuR Homodimerization Inhibition Assay (as inferred from Meisner et al., 2007)
This protocol describes a method to assess the ability of this compound to inhibit the homodimerization of HuR, a critical step for its function.
Principle:
A competition-based assay is established where the binding of labeled HuR monomers is measured in the presence of increasing concentrations of the inhibitor. The reduction in a signal (e.g., fluorescence resonance energy transfer or bioluminescence resonance energy transfer) indicates inhibition of dimerization. The provided Kd value was derived from mathematical modeling of competition data from a confocal high-throughput screen.[4]
Materials:
-
Recombinant, purified HuR protein (e.g., full-length or domains involved in dimerization like RRM3).
-
Two populations of HuR labeled with a donor and an acceptor fluorophore/luciferase for FRET/BRET, or a single labeled HuR for a self-association assay.
-
Assay Buffer: Phosphate buffer (50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0).[6]
-
This compound stock solution (in DMSO).
-
384-well microplates, black, low-volume.
-
Plate reader capable of detecting the specific signal (e.g., fluorescence polarization, FRET, BRET).
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Protein Addition: Add the labeled HuR protein(s) to the wells to initiate the dimerization reaction. The final concentration of HuR should be optimized for a robust signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Detection: Measure the signal (e.g., FRET or BRET ratio) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the Kd for the inhibition of dimerization.
In Vitro MLCK Inhibition Assay (as inferred from general kinase assay protocols)
This protocol outlines a method to determine the IC50 value of this compound against purified MLCK.
Principle:
The assay measures the phosphorylation of a specific substrate by MLCK in the presence of a radioactive or fluorescently labeled ATP analog. The amount of incorporated phosphate in the substrate is quantified, and the inhibition by this compound is determined. A common method is a radiometric assay using [γ-32P]-ATP.[7]
Materials:
-
Purified smooth muscle Myosin Light Chain Kinase (MLCK).
-
Myosin Light Chain (MLC) as a substrate.
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA.[7]
-
[γ-32P]-ATP.
-
This compound stock solution (in DMSO).
-
ATP solution.
-
Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified MLCK, and the MLC substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction tubes and pre-incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]-ATP. The final ATP concentration should be close to the Km of MLCK for ATP to ensure accurate IC50 determination.[7]
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]-ATP.
-
Quantification: Measure the amount of 32P incorporated into the MLC substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.
This compound Inhibition of the HuR-Mediated mRNA Stabilization Pathway
Caption: this compound inhibits HuR dimerization and nuclear export, preventing mRNA stabilization.
This compound Inhibition of the Myosin Light Chain Kinase (MLCK) Signaling Pathway
Caption: this compound inhibits active MLCK, preventing the phosphorylation of MLC and subsequent cellular responses.
Conclusion
This compound exhibits a multi-targeted profile, acting as an inhibitor of both the RNA-binding protein HuR and the kinase MLCK. While its inhibitory activity against HuR homodimerization appears more potent (in the nanomolar range) than its effect on MLCK (in the micromolar range), the latter interaction should not be disregarded when evaluating the overall pharmacological effects of this compound. Understanding the full spectrum of its biological targets is crucial for the rational design of future experiments and for the potential clinical development of this compound or its analogs. This guide provides a foundational resource for researchers interested in the multifaceted activities of this intriguing small molecule.
References
- 1. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. plus.ac.at [plus.ac.at]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
The HuR Inhibitor MS-444: A Multi-Faceted Inducer of Apoptosis in Glioma Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma remains one of the most aggressive and challenging-to-treat human cancers. The RNA-binding protein HuR is overexpressed in glioblastoma and plays a crucial role in tumor progression by stabilizing mRNAs of various oncogenes. MS-444, a small molecule inhibitor of HuR, has emerged as a promising therapeutic agent that induces apoptosis in glioma cells. This technical guide delineates the molecular mechanisms by which this compound exerts its pro-apoptotic effects, with a focus on the signaling pathways involved. We provide a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate further research and drug development in this area.
Core Mechanism of this compound-Induced Apoptosis in Glioma Cells
This compound induces apoptosis in glioma cells primarily through the activation of the extrinsic apoptotic pathway.[1][2] This is initiated by the upregulation of Death Receptor 5 (DR5), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The binding of ligands to DR5 triggers a signaling cascade that leads to the activation of initiator caspase-8 and subsequently, the executioner caspase-3, culminating in programmed cell death.[1][2] Furthermore, this compound treatment leads to the attenuation of several anti-apoptotic mRNAs, including those for Bcl-2 and cIAP2, further sensitizing the glioma cells to apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
The signaling cascade initiated by this compound in glioma cells is a well-orchestrated process leading to apoptosis. The key steps are outlined below.
References
The Role of MS-444 in Inhibiting Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Consequently, targeting angiogenesis has become a key strategy in cancer therapy. MS-444, a novel small molecule inhibitor of the RNA-binding protein HuR (Hu-antigen R), has emerged as a promising anti-cancer agent with potent anti-angiogenic properties. This technical guide provides an in-depth overview of the role of this compound in inhibiting tumor angiogenesis, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's anti-angiogenic effects.
Introduction
The RNA-binding protein HuR is a critical regulator of gene expression, primarily by stabilizing AU-rich element (ARE)-containing messenger RNAs (mRNAs) of many proto-oncogenes, growth factors, and cytokines. In many cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it promotes tumor progression by enhancing the expression of genes involved in cell proliferation, survival, and angiogenesis. Key pro-angiogenic factors regulated by HuR include Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2).
This compound is a small molecule that inhibits the function of HuR. By preventing the cytoplasmic translocation of HuR, this compound effectively downregulates the expression of HuR's target genes, thereby impeding tumor growth and angiogenesis. This guide will delve into the specifics of how this compound achieves this and the experimental evidence supporting its anti-angiogenic activity.
Mechanism of Action of this compound in Angiogenesis Inhibition
This compound's primary mechanism of action is the inhibition of HuR's cytoplasmic function. In the nucleus, HuR binds to the AREs in the 3'-untranslated region (3'-UTR) of target mRNAs. Upon stimulation by various stress signals prevalent in the tumor microenvironment (e.g., hypoxia), HuR translocates to the cytoplasm, shielding these mRNAs from degradation and promoting their translation into proteins.
This compound disrupts this process by binding to HuR and preventing its translocation from the nucleus to the cytoplasm. This nuclear sequestration of HuR leads to the degradation of its target mRNAs, including those encoding for potent pro-angiogenic factors like VEGF and COX-2. The subsequent reduction in the levels of these factors in the tumor microenvironment leads to a decrease in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting the formation of new blood vessels.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound in inhibiting tumor angiogenesis is depicted below.
Molecular Docking of MS-444 with HuR RRM Domains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking of MS-444, a small molecule inhibitor, with the RNA Recognition Motif (RRM) domains of the Human antigen R (HuR) protein. HuR is a critical regulator of gene expression, and its inhibition is a promising therapeutic strategy in various diseases, including cancer. This document details the quantitative data from relevant studies, outlines a representative experimental protocol for the docking procedure, and visualizes key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the interaction between this compound and the HuR RRM domains.
Table 1: Molecular Docking Interaction Data
| Parameter | Value | Interacting Residues (RRM2) | PDB ID of HuR RRM1/2 | Reference |
| Predicted Binding Energy | -4.6 kcal/mol | Ser146 (2.7 Å H-bond), Met117 (2.5 Å H-bond) | 4EGL | [1][2][3] |
Table 2: In Vitro Efficacy of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| HCT116 | Human Colorectal Cancer | 10.98 ± 1.76 | [2] |
| HCA-7 | Human Colorectal Cancer | 12.84 ± 2.10 | [2] |
| RKO | Human Colorectal Cancer | 5.60 ± 0.90 | [2] |
| HT-29 | Human Colorectal Cancer | 14.21 ± 2.11 | [2] |
| SW480 | Human Colorectal Cancer | 10.98 ± 1.24 | [2] |
| RIE-1 | Non-transformed Intestinal Epithelial | 40.70 ± 3.53 | [2] |
| YAMC | Non-transformed Colonic Epithelial | 28.16 ± 3.23 | [2] |
Experimental Protocols: Molecular Docking of this compound with HuR RRM1/2
The following is a representative, detailed methodology for performing molecular docking of this compound with the HuR RRM1/2 domains, based on standard practices in the field, as the specific computational details were not available in the primary literature.
Software and Resource Requirements
-
Molecular Graphics and Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, or similar.
-
Docking Software: AutoDock Vina, Glide, GOLD, or equivalent.
-
Protein Data Bank (PDB) for structure acquisition.
-
Ligand structure database or chemical drawing software.
Protein Preparation (HuR RRM1/2)
-
Structure Retrieval: Download the crystal structure of the HuR RRM1/2 domains from the Protein Data Bank (PDB ID: 4EGL)[1][2].
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues at a physiological pH (typically 7.4). Assign partial atomic charges using a standard force field such as OPLS3e or AMBER.
-
Structural Refinement: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Ligand Preparation (this compound)
-
Structure Generation: Obtain the 2D or 3D structure of this compound. If starting from a 2D structure, convert it to a 3D conformation.
-
Energy Minimization: Perform a geometry optimization of the this compound structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Assign partial atomic charges and define the rotatable bonds within the this compound molecule.
Molecular Docking Procedure
-
Grid Generation: Define a docking grid box that encompasses the binding site on the HuR RRM domains. Based on the reported interactions, this grid should be centered to include the interface of RRM1 and RRM2, with a particular focus on the region around Ser146 and Met117 in the RRM2 domain[1][2]. A typical grid size would be 20 x 20 x 20 Å.
-
Docking Simulation: Execute the molecular docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). It is recommended to perform multiple independent docking runs to ensure thorough sampling of the conformational space.
-
Pose Selection and Analysis: The docking software will generate multiple possible binding poses for this compound. These poses are typically ranked based on a scoring function that estimates the binding affinity. Select the lowest energy and most populated cluster of poses for further analysis.
-
Interaction Analysis: Visualize the selected binding pose in a molecular graphics program to analyze the specific interactions between this compound and the HuR RRM domains. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the molecular docking and mechanism of action of this compound.
References
The Small Molecule MS-444: A Technical Guide to its Impact on Cytoplasmic HuR Trafficking and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein HuR (ELAVL1) is a critical regulator of post-transcriptional gene expression, primarily by stabilizing AU-rich element (ARE)-containing mRNAs of proto-oncogenes, cytokines, and other factors involved in tumorigenesis. Under normal physiological conditions, HuR is predominantly localized in the nucleus. However, in many cancer types, HuR is overexpressed and aberrantly translocated to the cytoplasm, where it exerts its mRNA-stabilizing function, promoting cancer cell proliferation, survival, and angiogenesis. This cytoplasmic accumulation of HuR has rendered it an attractive therapeutic target. MS-444, a small molecule inhibitor, has emerged as a promising agent that disrupts the cytoplasmic trafficking of HuR. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on HuR localization, and the downstream consequences on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Core Mechanism of Action: Inhibition of HuR Dimerization
This compound functions by directly interfering with the dimerization of HuR, a process essential for its translocation from the nucleus to the cytoplasm.[1][2] Mechanistically, this compound is understood to bind to HuR, preventing the protein-protein interactions necessary for the formation of HuR homodimers.[1] This inhibition of dimerization effectively sequesters HuR in the nucleus, thereby preventing it from binding to and stabilizing its target mRNAs in the cytoplasm.[1][2][3]
Impact on Subcellular HuR Localization
A primary and well-documented effect of this compound is the significant reduction of cytoplasmic HuR levels and a corresponding increase in its nuclear retention.[2][3][4] This has been consistently observed across various cancer cell lines, including colorectal and glioblastoma, as well as in other biological systems like embryonic development.[1][2][3][4][5] The net effect is a functional inactivation of HuR's cytoplasmic role in mRNA stabilization.
Downstream Cellular Consequences
The this compound-induced nuclear sequestration of HuR triggers a cascade of downstream events that collectively contribute to its anti-tumor activity:
-
Destabilization of Target mRNAs: By preventing HuR from accessing its target ARE-containing mRNAs in the cytoplasm, this compound leads to their degradation. A key example is the mRNA of cyclooxygenase-2 (COX-2), a pro-inflammatory and pro-tumorigenic enzyme.[3][6][7]
-
Inhibition of Cancer Cell Growth and Proliferation: The reduced expression of proteins critical for cell cycle progression and survival leads to a significant inhibition of cancer cell growth.[3][6]
-
Induction of Apoptosis: this compound treatment has been shown to increase the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[3][6]
-
Reduced Angiogenesis: In vivo studies have demonstrated that this compound can decrease tumor angiogenesis, likely due to the destabilization of mRNAs encoding pro-angiogenic factors.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HCT116 | Colorectal Cancer | 10 µM | 1 hour | Loss of cytoplasmic HuR | [3] |
| HCA-7 | Colorectal Cancer | 12 µM | 6-12 hours | Loss of COX-2 mRNA | [3] |
| HeLa | Cervical Cancer | 20 µM | Time-dependent | Decreased association of miR-16 with HuR | [5] |
| Glioblastoma Xenolines | Glioblastoma | Not specified | 24 hours | Attenuation of cytoplasmic HuR | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Administration | Treatment Duration | Observed Effect | Reference |
| Xenograft | Colorectal Cancer | Intraperitoneal | Not specified | ~1.7-fold reduction in tumor size | [3] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the impact of this compound on HuR trafficking.
Immunofluorescence for HuR Localization
This technique is used to visualize the subcellular localization of HuR within cells.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116) on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified duration.
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HuR diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Cellular Fractionation and Western Blotting
This method is used to quantify the amount of HuR in the cytoplasmic and nuclear fractions of the cell.
Protocol:
-
Cell Lysis and Fractionation: Treat cells with this compound as required. Harvest the cells and use a commercial cell fractionation kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic and nuclear extracts according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against HuR overnight at 4°C. Also, probe for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin A/C) markers to verify the purity of the fractions.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
RNA Immunoprecipitation (RIP) followed by qPCR
This technique is used to determine if this compound affects the association of HuR with specific RNA molecules (e.g., target mRNAs or microRNAs).
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound. Prepare whole-cell lysates in a RIP buffer containing RNase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with magnetic beads conjugated to an anti-HuR antibody or a control IgG overnight at 4°C.
-
-
Washing: Wash the beads extensively with RIP wash buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by proteinase K digestion. Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantitative PCR (qPCR):
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific for the target RNA of interest (e.g., COX-2 mRNA or miR-16).
-
Normalize the results to the input RNA and compare the enrichment between the HuR IP and the control IgG IP.
-
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed.
References
- 1. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Mechanistic Landscape of MS-444: A Potent Inhibitor of HuR-Mediated Gene Regulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MS-444, a chrysanthone-like compound, has emerged as a significant small molecule inhibitor of the RNA-binding protein HuR (ELAVL1) and myosin light chain kinase (MLCK). This document provides an in-depth technical overview of the structural analysis, mechanism of action, and preclinical anti-cancer activity of this compound. While information on specific, systematically developed analogs of this compound is not extensively available in the public domain, this guide will focus on the parent compound's established biological and structural characteristics. We will detail its inhibitory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
The RNA-binding protein HuR (Hu antigen R) is a critical post-transcriptional regulator of gene expression, stabilizing AU-rich element (ARE)-containing mRNAs of many proto-oncogenes, growth factors, and cytokines.[1] Its overexpression and cytoplasmic localization are hallmarks of numerous cancers, including colorectal and malignant glioma, making it a compelling therapeutic target.[2][3] this compound was identified as a specific inhibitor of HuR's interaction with ARE-containing RNAs through high-throughput screening.[2] Originally characterized as an MLCK inhibitor, its potent anti-tumorigenic properties are now largely attributed to its function as a HuR inhibitor.[2][4] This guide synthesizes the current knowledge on this compound, providing a foundational resource for further research and development.
Core Structure of this compound
This compound is a chrysanthone-like small molecule.[2] Molecular docking studies have revealed that this compound binds to a hydrophobic cleft located between the RNA recognition motifs (RRM) 1 and 2 of HuR.[5] This binding is predicted to involve hydrogen bonds with residues Met117 and Ser146 within the RRM2 domain.[5] This interaction is crucial for its inhibitory activity, as it interferes with the docking of RNA and disrupts HuR's function.[5]
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against both its primary targets, HuR and MLCK, as well as significant anti-proliferative effects in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Myosin Light Chain Kinase (MLCK) | In vitro kinase assay | 10 µM | [4][6] |
| HCT116 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 10.98 ± 1.76 µM | [4][6] |
| HCA-7 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 12.84 ± 2.10 µM | [4][6] |
| RKO (Colorectal Cancer) | Cell Viability Assay (48 hr) | 5.60 ± 0.90 µM | [4][6] |
| HT-29 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 14.21 ± 2.11 µM | [4][6] |
| SW480 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 10.98 ± 1.24 µM | [6] |
| RIE-1 (Non-transformed Intestinal) | Cell Viability Assay | 40.70 ± 3.53 µM | [4][6] |
| YAMC (Non-transformed Colonic) | Cell Viability Assay | 28.16 ± 3.23 µM | [4][6] |
| Human Primary Monocytes (IL-6 expression) | RT-PCR Analysis | 3.7 µM | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily by inhibiting the function of the RNA-binding protein HuR. This leads to a cascade of downstream events that ultimately promote apoptosis and inhibit tumor growth and angiogenesis.
Inhibition of HuR Function
The binding of this compound to HuR prevents its homodimerization, a process necessary for its cytoplasmic translocation and binding to target mRNAs.[2][3] This disruption of HuR's cytoplasmic trafficking is a key mechanistic step.[1][2] By preventing HuR from stabilizing ARE-containing mRNAs in the cytoplasm, this compound allows for their degradation.[2]
Downstream Effects on Gene Expression
A primary target of HuR-mediated stabilization is the mRNA of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis.[2] Treatment with this compound leads to a significant reduction in both COX-2 mRNA and protein levels.[2] This effect has been observed both in vitro in colorectal cancer cell lines and in vivo in xenograft tumor models.[2]
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in cancer cells.[2][3] Mechanistically, the inhibition of HuR by this compound can trigger a Fas-dependent signaling cascade.[2] This involves the activation of caspase-8 and the downstream executioner caspase-3, leading to programmed cell death.[2][3]
Experimental Protocols
This section outlines the key experimental methodologies employed in the characterization of this compound.
HuR/RNA Interaction Screening Assay (Fluorescence Polarization)
This assay is used to identify and characterize inhibitors of the HuR-RNA interaction.
-
Principle: A fluorescently labeled RNA probe corresponding to an ARE sequence is incubated with purified HuR protein. The binding of the larger protein to the small RNA probe causes a decrease in the tumbling rate of the fluorescent molecule, resulting in a higher fluorescence polarization (FP) signal. Small molecule inhibitors that disrupt this interaction will cause a decrease in the FP signal.
-
Protocol Outline:
-
Reagents: Purified recombinant HuR protein, fluorescein-labeled ARE-containing RNA oligonucleotide, assay buffer (e.g., 50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0), and test compounds (like this compound) dissolved in DMSO.
-
Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of HuR (e.g., 50 nM), and the fluorescently labeled RNA probe (e.g., 10 nM).
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with DMSO only (maximum polarization) and RNA probe only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This in vivo model is used to assess the anti-tumor efficacy of this compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Treatment: When tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg intraperitoneally every 48 hours) or a vehicle control.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for COX-2 expression, TUNEL assay for apoptosis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
-
This compound Analogs
A comprehensive search of publicly available scientific literature and databases did not yield specific information on the synthesis, structural analysis, or biological activity of direct analogs of this compound. Research has primarily focused on the parent compound. The development of analogs would likely focus on modifying the chrysanthone scaffold to improve potency, selectivity, and pharmacokinetic properties. Such efforts would be a logical next step in the preclinical development of HuR inhibitors based on the this compound chemotype.
Conclusion
This compound is a well-characterized inhibitor of the RNA-binding protein HuR with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, involving the disruption of HuR-mediated mRNA stabilization and subsequent induction of apoptosis, provides a strong rationale for its further investigation as a potential therapeutic agent. While the exploration of this compound analogs remains an open area for research, the data on the parent compound presented in this guide offer a solid foundation for drug development professionals and researchers interested in targeting the HuR signaling pathway in oncology. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future studies in this promising field.
References
- 1. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]
- 2. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Proliferative Effects of MS-444 on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capabilities for self-renewal, differentiation, and therapeutic resistance, driving tumor recurrence and metastasis. The RNA-binding protein HuR (ELAVL1) is frequently overexpressed in various cancers and plays a crucial role in post-transcriptional regulation of genes involved in tumorigenesis. MS-444, a novel small-molecule inhibitor of HuR, has emerged as a promising therapeutic agent with potent anti-proliferative effects against cancer cells, and notably, against cancer stem cells. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound on CSCs, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and pathway visualizations to facilitate further research and drug development in this area.
Introduction
The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor is responsible for its initiation, growth, and recurrence. These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell populations that comprise the bulk of the tumor. A key challenge in cancer therapy is the inherent resistance of CSCs to conventional treatments. Therefore, targeting the specific molecular vulnerabilities of CSCs is a critical strategy for developing more effective cancer therapies.
One such target is the RNA-binding protein HuR. HuR post-transcriptionally regulates the expression of numerous genes implicated in cancer progression by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby modulating their stability and translation. HuR is often overexpressed and predominantly cytoplasmic in cancer cells, where it stabilizes the mRNAs of proto-oncogenes, growth factors, and anti-apoptotic proteins.
This compound is a small molecule that inhibits the function of HuR.[1] It has been shown to exert potent anti-proliferative and pro-apoptotic effects in various cancer models, including those enriched for CSCs.[2][3] This guide will delve into the technical details of this compound's action on cancer stem cells, providing a valuable resource for researchers in the field.
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with a notable increased sensitivity observed in cancer stem-like cell populations.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| JX6 | Bulk Tumor | ~63 | [2] |
| JX6 | CD133+ (BTICs) | ~13 | [2] |
| JX12 | Bulk Tumor | ~34 | [2] |
| JX12 | CD133+ (BTICs) | ~3 | [2] |
| X1066 | Bulk Tumor | ~31 | [2] |
| X1066 | CD133+ (BTICs) | ~7 | [2] |
BTICs: Brain Tumor Initiating Cells
Table 2: Estimated IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Estimated IC50 (µM) | Citation |
| RKO | ~10-15 | [3] |
| HCA-7 | ~15-20 | [3] |
| HCT116 | ~10-15 | [3] |
| HT-29 | >20 | [3] |
| SW480 | >20 | [3] |
Note: IC50 values for colorectal cancer cell lines are estimated from graphical data presented in the cited literature.
Mechanism of Action: Inhibition of HuR and Induction of Apoptosis
This compound's primary mechanism of action is the inhibition of the RNA-binding protein HuR. This inhibition disrupts the normal cytoplasmic function of HuR, leading to a cascade of events that culminates in the induction of apoptosis, particularly in cancer stem cells.
Inhibition of HuR's Cytoplasmic Translocation
This compound prevents the dimerization of HuR, a step that is crucial for its translocation from the nucleus to the cytoplasm.[2] By retaining HuR in the nucleus, this compound effectively blocks its ability to stabilize target mRNAs in the cytoplasm.
Upregulation of Death Receptor 5 (DR5) and Activation of the Extrinsic Apoptotic Pathway
A key consequence of HuR inhibition by this compound in glioblastoma stem cells is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[2] The subsequent activation of the extrinsic apoptosis pathway is a major contributor to the anti-proliferative effects of this compound.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound on cancer stem cells.
Sphere Formation Assay for Cancer Stem Cell Culture
This assay is used to enrich and propagate cancer stem cells, which are capable of forming three-dimensional spheroids in non-adherent, serum-free conditions.
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium
-
B-27 supplement (50X, Gibco)
-
Human epidermal growth factor (EGF, 20 ng/mL, PeproTech)
-
Human basic fibroblast growth factor (bFGF, 20 ng/mL, PeproTech)
-
Penicillin-Streptomycin (100 U/mL)
-
Ultra-low attachment plates (Corning)
-
Accutase (Innovative Cell Technologies)
-
This compound (Selleckchem)
Protocol:
-
Prepare Sphere Culture Medium: Supplement DMEM/F12 medium with B-27, EGF, bFGF, and Penicillin-Streptomycin.
-
Cell Seeding: Culture cancer cells to 70-80% confluency. Detach cells using Accutase and resuspend in sphere culture medium to create a single-cell suspension.
-
Plating: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Sphere Counting and Analysis: Count the number and measure the diameter of spheres formed in each well using an inverted microscope. Sphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.
Caption: Sphere formation assay workflow.
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key proteins in the apoptotic pathway, such as DR5, cleaved caspase-8, and cleaved caspase-3, following treatment with this compound.
Materials:
-
Cancer stem cell spheroids
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Rabbit anti-DR5 (1:1000, Cell Signaling Technology, #8074)
-
Rabbit anti-cleaved caspase-8 (Asp387) (1:1000, Cell Signaling Technology, #9429)
-
Rabbit anti-cleaved caspase-3 (Asp175) (1:1000, Cell Signaling Technology, #9664)
-
Mouse anti-β-actin (1:5000, Sigma-Aldrich, #A5441)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treatment and Lysis: Treat CSC spheroids with desired concentrations of this compound for 24-48 hours. Collect spheroids, wash with PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Transwell Invasion Assay
This assay measures the invasive potential of cancer stem cells through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
CSC spheroids
-
This compound
-
Transwell inserts with 8 µm pore size (Corning)
-
Matrigel Basement Membrane Matrix (Corning)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Dissociate CSC spheroids into single cells and resuspend in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the coated Transwell inserts.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded through the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Caption: Transwell invasion assay workflow.
HuR-Regulated Signaling Network in Cancer Stem Cells
HuR regulates a broad network of genes that are critical for the maintenance of cancer stem cell phenotypes, including self-renewal, pluripotency, and resistance to apoptosis. This compound, by inhibiting HuR, can disrupt this entire network.
Caption: HuR-regulated network in cancer stem cells.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative effects on cancer stem cells by inhibiting the master regulator HuR. This leads to the destabilization of key pro-tumorigenic mRNAs and the induction of apoptosis via the DR5 pathway. The heightened sensitivity of CSCs to this compound highlights its potential as a targeted therapy to overcome the challenge of CSC-mediated therapeutic resistance and tumor recurrence.
Future research should focus on:
-
In vivo studies to evaluate the efficacy of this compound in preclinical models of CSC-driven tumors.
-
Combination therapies, where this compound is used in conjunction with standard chemotherapeutics to enhance their efficacy against the entire tumor population.
-
Further elucidation of the complete network of HuR-regulated genes and pathways in different types of cancer stem cells to identify additional therapeutic targets.
The information presented in this technical guide provides a solid foundation for the continued investigation and development of this compound as a novel and effective anti-cancer stem cell therapeutic.
References
MS-444 Mediated Regulation of COX-2 Expression in Colorectal Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the small molecule MS-444 regulates the expression of Cyclooxygenase-2 (COX-2) in colorectal cancer (CRC) cells. The information presented herein is intended to support further research and drug development efforts targeting novel pathways in oncology.
Core Mechanism of Action
This compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2][3] In colorectal cancer, HuR is often overexpressed and abnormally located in the cytoplasm.[2] Cytoplasmic HuR plays a critical role in post-transcriptionally regulating the expression of various tumor-promoting genes, including COX-2, by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of their messenger RNA (mRNA).[1][2] This binding stabilizes the mRNA, leading to increased protein expression.
This compound exerts its effect by disrupting the cytoplasmic trafficking of HuR.[1][2] This prevents HuR from binding to and stabilizing ARE-containing mRNAs, such as COX-2 mRNA.[1][4] Consequently, the unprotected COX-2 mRNA is targeted for decay, leading to a reduction in both COX-2 mRNA and protein levels.[1] It is important to note that this compound does not alter the total expression levels of the HuR protein itself.[1][2]
Signaling Pathway
The signaling pathway for this compound's regulation of COX-2 expression is centered on the inhibition of HuR's post-transcriptional regulatory function.
Caption: this compound inhibits HuR's cytoplasmic function, promoting COX-2 mRNA decay.
Quantitative Data
The following tables summarize the quantitative effects of this compound on CRC cell lines.
Table 1: In Vitro Efficacy of this compound in Colorectal and Non-Transformed Intestinal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 10.98 ± 1.76 |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 |
| RKO | Colorectal Cancer | 5.60 ± 0.90 |
| HT-29 | Colorectal Cancer | 14.21 ± 2.11 |
| SW480 | Colorectal Cancer | 10.98 ± 1.24 |
| RIE-1 | Non-transformed Small Intestinal | 40.70 ± 3.53 |
| YAMC | Non-transformed Colonic | 28.16 ± 3.23 |
| Data from MedChemExpress product datasheet citing Blanco et al. (2016)[5] |
Table 2: In Vitro and In Vivo Effects of this compound on COX-2 Expression and Tumor Growth
| Parameter | Cell Line/Model | Treatment | Outcome |
| COX-2 mRNA Expression | HCA-7 Cells | 12 µM this compound | Loss of mRNA within 6-12 hours[1] |
| Tumor Size | HCT116 Xenografts | 25 mg/kg this compound (IP, every 48h) | ~1.7-fold reduction in tumor size[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human colorectal cancer cells (RKO, HCA-7, HCT116, HT-29, SW480) and non-transformed intestinal epithelial cells (RIE-1, YAMC) in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, treat with varying concentrations of this compound (e.g., 1-100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell survival as a percentage normalized to the DMSO-treated control cells. Plot the data to determine the IC50 values.[5]
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Cell Treatment: Treat CRC cells (e.g., HCA-7) with a specified concentration of this compound (e.g., 12 µM) or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).
-
Thermocycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in COX-2 mRNA expression, normalized to the housekeeping gene.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human CRC cells (e.g., HCT116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 25 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injection every 48 hours.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitoring: Monitor the mice for any adverse effects and record their body weights throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for COX-2 expression).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A typical workflow for studying this compound's effects on CRC cells.
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
MS-444: A Potent Inducer of the Extrinsic Apoptosis Pathway in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MS-444, a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), has emerged as a promising anti-cancer agent. This technical guide delves into the core mechanism of this compound-induced cell death, focusing on its ability to activate the extrinsic apoptosis pathway. By inhibiting HuR, this compound upregulates the expression of Death Receptor 5 (DR5), a critical component of the extrinsic apoptotic cascade. This leads to the recruitment and activation of initiator caspase-8, which in turn activates executioner caspase-3, culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathway, quantitative data on the efficacy of this compound, detailed experimental protocols for key assays, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and the Extrinsic Apoptosis Pathway
This compound is a novel small molecule that targets HuR, an RNA-binding protein that is frequently overexpressed in various cancers. HuR promotes tumorigenesis by stabilizing the messenger RNAs (mRNAs) of proteins involved in cell proliferation, survival, and angiogenesis. By inhibiting HuR, this compound disrupts these pro-cancerous signaling networks.
One of the key anti-cancer mechanisms of this compound is the induction of apoptosis, or programmed cell death. Specifically, this compound activates the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This pathway plays a crucial role in immune surveillance and the elimination of damaged or malignant cells.
The Core Mechanism: this compound-Mediated Activation of Extrinsic Apoptosis
The primary mechanism by which this compound induces apoptosis is through the upregulation of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2). The sequence of events is as follows:
-
Inhibition of HuR: this compound binds to and inhibits the function of HuR.
-
Upregulation of DR5: Inhibition of HuR leads to an increase in the expression of DR5 on the cancer cell surface.
-
DISC Formation: The increased presence of DR5 facilitates the formation of the Death-Inducing Signaling Complex (DISC). This complex consists of the DR5 receptor, the Fas-Associated Death Domain (FADD) adapter protein, and pro-caspase-8.
-
Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.
-
Executioner Caspase Activation: Activated caspase-8 then cleaves and activates downstream executioner caspases, most notably caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death.
This signaling cascade is visually represented in the following diagram:
Caption: Signaling pathway of this compound-induced extrinsic apoptosis.
Quantitative Data on this compound Efficacy
The anti-cancer effects of this compound have been quantified in various cancer cell lines and in vivo models.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| JX6 | Glioblastoma | ~20-40 |
| JX12 | Glioblastoma | ~20-40 |
| HCT116 | Colorectal Cancer | 10.98 ± 1.76 |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 |
| RKO | Colorectal Cancer | 5.60 ± 0.90 |
| HT-29 | Colorectal Cancer | 14.21 ± 2.11 |
| SW480 | Colorectal Cancer | 10.98 ± 1.24 |
Induction of Apoptosis and Protein Expression Changes
Treatment with this compound leads to a significant induction of apoptosis and dose-dependent changes in the expression of key apoptotic proteins.
| Cell Line | Treatment | Effect | Fold Change / Observation |
| HCT116 | 10 µM this compound | Apoptosis Induction | >5-fold increase in apoptotic cells |
| JX6, JX12 | 20-40 µM this compound | Activated Caspase-8 | Strong dose-dependent increase |
| JX6, JX12 | 20-40 µM this compound | DR5 Expression | Dose-dependent increase |
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity.
| Cancer Model | Treatment Regimen | Outcome |
| HCT116 Xenograft | 25 mg/kg this compound (IP, every 48h) | ~1.7-fold reduction in tumor size |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as DR5, cleaved caspase-8, and cleaved caspase-3.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for DR5, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Caspase-8 Activity Assay (Colorimetric or Fluorometric)
This assay measures the enzymatic activity of caspase-8, a key initiator caspase in the extrinsic pathway.
Experimental Workflow:
Caption: Workflow for the caspase-8 activity assay.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-8-specific substrate (e.g., Ac-IETD-pNA for a colorimetric assay or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-8 activity in this compound-treated samples compared to the untreated control.
Conclusion
This compound represents a promising therapeutic strategy for cancers that overexpress the RNA-binding protein HuR. Its ability to potently induce the extrinsic apoptosis pathway through the upregulation of DR5 and subsequent activation of the caspase cascade highlights a clear and targetable mechanism of action. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-cancer properties of this compound and advance its clinical development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
Methodological & Application
Application Notes and Protocols for MS-444 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of MS-444, a small molecule inhibitor of the RNA-binding protein HuR, for in vitro cell culture studies. Detailed protocols and data presentation are included to assist in achieving reproducible and meaningful results.
Introduction
This compound is a dual-function small molecule that acts as an inhibitor of the RNA-binding protein HuR (ELAVL1) and myosin light chain kinase (MLCK).[1][2] Its primary mechanism of action in cancer cell biology is the inhibition of HuR dimerization, a critical step for its translocation from the nucleus to the cytoplasm.[3][4] This cytoplasmic localization of HuR is essential for its function in stabilizing target mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis. By preventing HuR's cytoplasmic function, this compound can lead to the destabilization of these target mRNAs, resulting in decreased expression of oncoproteins and the induction of apoptosis.[3][5][6]
Data Presentation: Quantitative Analysis of this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for understanding the potency of this compound. However, the optimal experimental concentration will depend on the specific cell type and the desired biological endpoint. The following tables summarize the reported IC50 values of this compound in various cell lines.
Table 1: IC50 Values of this compound in Human Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HCT116 | 10.98 ± 1.76[1][2] |
| HCA-7 | 12.84 ± 2.10[1][2] |
| RKO | 5.60 ± 0.90[1][2] |
| HT-29 | 14.21 ± 2.11[1][2] |
| SW480 | 10.98 ± 1.24[1][2] |
Table 2: IC50 Values of this compound in Non-Transformed Intestinal Epithelial Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| RIE-1 (rat small intestinal epithelial) | 40.70 ± 3.53[1][2] |
| YAMC (mouse colonic epithelial) | 28.16 ± 3.23[1][2] |
Note: The higher IC50 values in non-transformed cell lines suggest a degree of selectivity of this compound for cancer cells.[1][2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method to determine the optimal concentration of this compound for a specific cell line and experimental objective. The ideal concentration will provide the desired biological effect (e.g., inhibition of a signaling pathway) while maintaining sufficient cell viability for the duration of the experiment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density for the assay duration. The seeding density should allow for logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 2-fold or 3-fold serial dilutions of the this compound stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Based on the curve, select concentrations for further experiments. For studying signaling effects without inducing significant cell death, concentrations below the IC50 (e.g., IC20-IC30) are often chosen. For apoptosis studies, concentrations around the IC50 or higher may be more appropriate.
-
Visualization of Signaling Pathways and Workflows
HuR Signaling Pathway and this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the HuR signaling pathway.
References
- 1. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. The versatile role of HuR in Glioblastoma and its potential as a therapeutic target for a multi-pronged attack - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preparing MS-444 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of MS-444 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), which is implicated in various cancers and immune-related disorders.[1][2] Proper preparation of the stock solution is critical for accurate and reproducible experimental results. These application notes include the physicochemical properties of this compound, a detailed protocol for stock solution preparation, storage recommendations, and relevant biological context, including its mechanism of action.
Introduction
This compound, with the chemical name 5,8-dihydroxy-3-methyl-(9H)-naphtho[2,3-c]furan-4-one, is a potent inhibitor of the HuR protein.[1] HuR regulates the stability and translation of mRNAs encoding proteins involved in tumorigenesis, cell growth, angiogenesis, and immune evasion.[3] By inhibiting HuR, this compound disrupts these processes, leading to apoptosis in cancer cells.[2] This makes this compound a valuable tool for cancer research and drug development. Accurate preparation of a stable, concentrated stock solution is the first essential step in utilizing this compound for in vitro and in vivo studies. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[1][4]
Physicochemical Properties of this compound and DMSO
A summary of the key physicochemical properties of this compound and DMSO is provided below for easy reference.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₁₃H₁₀O₄[1][5] | (CH₃)₂SO[4] |
| Molecular Weight | 230.22 g/mol [5][6][7] | 78.13 g/mol [4] |
| Appearance | Solid powder[1] | Colorless liquid[4] |
| Solubility | 50 mg/mL in DMSO (with ultrasonic)[6][7] | Miscible with water and a wide range of organic solvents[4] |
| Melting Point | Not specified | 19 °C (66 °F)[4] |
| Boiling Point | Not specified | 189 °C (372 °F)[4] |
| CAS Number | 150045-18-4[1][2][5][6] | 67-68-5[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sonicator bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 230.22 g/mol x 1000 mg/g
-
Mass (mg) = 2.3022 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh out 2.30 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Solubilization:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] The powdered form of this compound should be stored at -20°C for up to 3 years.[2]
-
Protect the stock solution from light.[2]
-
Experimental Workflow
Caption: Workflow for preparing and using this compound stock solution.
Mechanism of Action: HuR Signaling Pathway
This compound functions by inhibiting the RNA-binding protein HuR. Under normal conditions, HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, stabilizing them and promoting their translation. Many of these target mRNAs encode for proteins involved in cell proliferation, survival, and angiogenesis. In many cancer cells, HuR is overexpressed and predominantly located in the cytoplasm, leading to increased stability of these pro-oncogenic mRNAs. This compound is thought to interfere with the cytoplasmic localization of HuR, thereby preventing it from stabilizing its target mRNAs.[8] This leads to the degradation of these mRNAs and a subsequent decrease in the levels of the oncoproteins they encode, ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway of HuR and the inhibitory action of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Skin Contact: DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their studies, ensuring data integrity and laboratory safety.
References
- 1. medkoo.com [medkoo.com]
- 2. invivochem.net [invivochem.net]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. bio-fount.com [bio-fount.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MS-444 in In Vivo Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS-444 is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] HuR is overexpressed in various cancers, including colorectal cancer (CRC), and plays a crucial role in tumorigenesis by stabilizing the messenger RNAs (mRNAs) of proto-oncogenes and inflammatory mediators.[3][4] this compound exerts its anti-tumor effects by preventing the homodimerization of HuR and its subsequent translocation from the nucleus to the cytoplasm.[3][5] This leads to the degradation of AU-rich element (ARE)-containing mRNAs, such as cyclooxygenase-2 (COX-2), resulting in decreased proliferation, increased apoptosis, and reduced angiogenesis in cancer cells.[3][4][6] These application notes provide a detailed protocol for the use of this compound in in vivo mouse xenograft models based on published preclinical studies.
Mechanism of Action
This compound targets the RNA-binding protein HuR. Mechanistically, it has been shown to bind to a hydrophobic cleft between the RRM1 and RRM2 domains of HuR, which interferes with RNA docking and promotes the cytoplasmic retention of HuR.[7] By inhibiting the cytoplasmic function of HuR, this compound disrupts the stability of target mRNAs that are critical for tumor growth and survival. This leads to the activation of apoptotic pathways, specifically the extrinsic pathway involving death receptor 5 (DR5) and the subsequent cleavage of caspase-8 and caspase-3.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of MS-444 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of MS-444, a small molecule inhibitor of the RNA-binding protein HuR, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a chrysanthone-like compound that has been identified as a specific inhibitor of HuR (ELAVL1). HuR is an RNA-binding protein that is overexpressed in various cancers and plays a crucial role in tumorigenesis by stabilizing the messenger RNAs (mRNAs) of proto-oncogenes, growth factors, and cytokines. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of these target mRNAs, HuR promotes their translation and contributes to cancer cell proliferation, survival, angiogenesis, and evasion of the immune response. This compound disrupts the cytoplasmic trafficking of HuR, leading to the release of ARE-mRNAs and their subsequent localization to P-bodies for decay. This mechanism of action results in the downregulation of key cancer-associated proteins, such as cyclooxygenase-2 (COX-2). In vivo studies have demonstrated that this compound is well-tolerated and can effectively inhibit tumor growth in preclinical cancer models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines [1]
| Cell Line Type | Cell Line | IC50 (µM) |
| Human Colorectal Cancer | HCT116 | 10.98 ± 1.76 |
| HCA-7 | 12.84 ± 2.10 | |
| RKO | 5.60 ± 0.90 | |
| HT-29 | 14.21 ± 2.11 | |
| SW480 | 10.98 ± 1.24 | |
| Non-transformed Intestinal Epithelial | RIE-1 | 40.70 ± 3.53 |
| YAMC | 28.16 ± 3.23 | |
| Human Glioblastoma Xenolines | JX6 | ~31 - 63 |
| JX12 | ~31 - 63 | |
| X1066 | ~31 - 63 | |
| Glioblastoma Brain Tumor Initiating Cells (BTICs) | CD133+ | 3 - 13 |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mice
| Parameter | Value | Mouse Model | Source |
| Efficacy | |||
| Dosage | 25 mg/kg | Athymic nude (Nu/Nu) mice with HCT116 or HCA-7 cell xenografts | [2] |
| Administration Route | Intraperitoneal (IP) | Athymic nude (Nu/Nu) mice with HCT116 or HCA-7 cell xenografts | [2] |
| Dosing Frequency | Every 48 hours | Athymic nude (Nu/Nu) mice with HCT116 or HCA-7 cell xenografts | [2] |
| Tumor Growth Inhibition | ~1.7-fold reduction in tumor size | Athymic nude (Nu/Nu) mice with HCT116 cell xenografts | [2] |
| Microvessel Density (MVD) | 2- to 3-fold decrease | Athymic nude (Nu/Nu) mice with HCT116 cell xenografts | [2] |
| Toxicity | |||
| Acute Toxicity (IP) | No signs of acute toxicity up to 100 mg/kg | Mice (strain not specified) | [2] |
| Acute Toxicity (IV) | Well tolerated up to 25 mg/kg; some signs of toxicity (hunched posture and tremors) at 50 mg/kg | Mice (strain not specified) | [2] |
| Observations at Therapeutic Dose (25 mg/kg IP) | No adverse effects, stable body weight | Athymic nude (Nu/Nu) mice with HCT116 cell xenografts | [2][3] |
Signaling Pathway and Experimental Workflow
HuR Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the HuR signaling pathway.
Caption: Mechanism of this compound action on the HuR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for a typical in vivo efficacy study.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Two vehicle formulations have been reported for the intraperitoneal administration of this compound. Researchers should select the formulation most appropriate for their experimental design and capabilities.
Protocol 1: PBS/N-Methylpyrrolidone (NMP) Formulation [2]
This is a simpler formulation suitable for many in vivo applications.
Materials:
-
This compound powder
-
N-Methylpyrrolidone (NMP), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a volume of NMP to constitute 5% of the final desired injection volume. For example, for a final volume of 100 µL, add 5 µL of NMP.
-
Vortex the tube until the this compound is completely dissolved in the NMP.
-
Add sterile PBS to reach the final desired concentration. For a 25 mg/kg dose in a 20 g mouse, the total dose is 0.5 mg. If the final injection volume is 100 µL, the concentration should be 5 mg/mL.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
The vehicle control should consist of 5% NMP in PBS.
-
Prepare fresh on the day of injection.
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for compounds with lower solubility and may enhance bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube.
-
Add Tween-80 to the mixture.
-
Finally, add saline to reach the final desired volume and concentration.
-
The vehicle control should be prepared with the same percentages of DMSO, PEG300, Tween-80, and saline.
-
Vortex thoroughly between the addition of each component. The final solution may be a suspension and may require sonication to ensure homogeneity.
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering substances via intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution or vehicle control
-
25-30 gauge needles
-
1 mL syringes
-
70% ethanol or other appropriate skin disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck with your thumb and forefinger.
-
Secure the tail with your little finger against the palm of the same hand to immobilize the lower body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Site Identification:
-
Injection:
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Tilt the mouse's head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[4]
-
Insert the needle, bevel up, at a 15-20 degree angle into the skin and abdominal wall.[5]
-
Gently aspirate by pulling back the plunger to ensure that no fluid (urine or blood) or intestinal contents enter the syringe. If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly and steadily inject the solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling.
-
Observe the injection site for any signs of leakage or irritation.
-
Safety and Handling
-
This compound is a research chemical. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the humane care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Dispose of all sharps and chemical waste according to institutional guidelines.
By following these detailed protocols and application notes, researchers can effectively utilize this compound in their in vivo studies to further investigate its therapeutic potential in various cancer models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Determining the IC50 Value of MS-444 using the MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of MS-444, a potent inhibitor of the RNA-binding protein HuR, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol details the necessary reagents, step-by-step experimental procedures, and data analysis methods. Additionally, this note includes a summary of known IC50 values of this compound in various cell lines and a diagram of its signaling pathway to provide a complete resource for researchers investigating the anti-cancer properties of this compound.
Introduction
This compound is a small molecule inhibitor that targets the RNA-binding protein HuR (ELAVL1). HuR plays a critical role in tumorigenesis by stabilizing the messenger RNAs (mRNAs) of various oncoproteins, including those involved in cell proliferation, apoptosis, and angiogenesis.[1][2][3] By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of these target mRNAs, HuR prevents their degradation, leading to increased protein expression and promoting cancer cell survival and growth.[1][4] this compound disrupts the function of HuR, leading to the destabilization of its target mRNAs, which in turn induces apoptosis and inhibits angiogenesis in cancer cells.[1][3]
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of a compound like this compound on cell viability can be quantified and its IC50 value determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Data Presentation: this compound IC50 Values
The following table summarizes the previously reported IC50 values of this compound in various human colorectal cancer (CRC) cell lines and non-transformed intestinal epithelial cell lines after 48 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 10.98 ± 1.76 |
| HCA-7 | Colorectal Adenocarcinoma | 12.84 ± 2.10 |
| RKO | Colorectal Carcinoma | 5.60 ± 0.90 |
| HT-29 | Colorectal Adenocarcinoma | 14.21 ± 2.11 |
| SW480 | Colorectal Adenocarcinoma | 10.98 ± 1.24 |
| RIE-1 | Rat Intestinal Epithelial (Non-transformed) | 40.70 ± 3.53 |
| YAMC | Young Adult Mouse Colonic Epithelial (Non-transformed) | 28.16 ± 3.23 |
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solution to the respective wells in triplicate. Also, include wells with medium only (no cells) as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well, including the blank controls.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
Data Analysis:
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism or a similar program to determine the IC50 value. This is the concentration of this compound that results in 50% cell viability.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Application Note: Analysis of Caspase Cleavage Following MS-444 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS-444 is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2][3] HuR is frequently overexpressed in various cancers, including glioblastoma and colorectal cancer, where it stabilizes the messenger RNAs (mRNAs) of many pro-oncogenic factors.[1][4][5] By inhibiting HuR, this compound disrupts its cytoplasmic function, leading to the destabilization of target mRNAs and subsequent downstream effects, including the induction of apoptosis.[1][4] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[6] This application note provides a detailed protocol for the analysis of caspase cleavage in cancer cell lines treated with this compound using Western blotting, a conventional and reliable method for detecting apoptosis.[6][7]
Mechanism of Action: this compound Induced Apoptosis
This compound has been shown to induce apoptosis through the extrinsic pathway.[1] Treatment of cancer cells with this compound leads to a dose-dependent increase in the expression of Death Receptor 5 (DR5).[1] This is followed by the activation of caspase-8, an initiator caspase in the extrinsic pathway.[1] Activated caspase-8 then cleaves and activates executioner caspases, such as caspase-3.[1][4] Cleaved caspase-3 is responsible for the proteolysis of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis.[7][8]
References
- 1. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gene Expression Changes Induced by MS-444 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-444 is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs, thereby stabilizing them and promoting their translation.[3][4] In many cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it contributes to tumorigenesis by stabilizing the mRNAs of proto-oncogenes, anti-apoptotic factors, and inflammatory cytokines.[3][5]
This compound exerts its effects by inhibiting the dimerization of HuR, a process essential for its cytoplasmic translocation and binding to target mRNAs.[6][7] This leads to the destabilization and reduced expression of HuR's target genes, ultimately resulting in anti-tumor effects such as growth inhibition and induction of apoptosis.[3][5][6] Studies have demonstrated the efficacy of this compound in various cancer models, including colorectal cancer and malignant glioma.[3][6]
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure the abundance of specific mRNA transcripts, making it an ideal method to quantify the gene expression changes induced by this compound treatment.[8][9] This document provides a detailed protocol for utilizing qPCR to assess the impact of this compound on the expression of target genes.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently measuring gene expression changes using SYBR Green-based qPCR.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116 colorectal cancer cells) in appropriate cell culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration, with studies showing IC50 values ranging from 5.60 μM to 14.21 μM in various colorectal cancer cell lines.[1][2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours). The incubation time should be optimized based on the specific cell line and genes of interest.
RNA Extraction and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I. This step is crucial for accurate qPCR results.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Optionally, assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the isolated total RNA (e.g., 1 µg) with a reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a total reaction volume as recommended by the cDNA synthesis kit manufacturer.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature and time settings as specified in the kit's protocol.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C until use in the qPCR assay.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., COX-2, BCL2, TNFα) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, RPLP0).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture for each sample and target gene. A typical reaction includes:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers
-
cDNA template
-
Nuclease-free water
-
-
Plate Setup: Pipette the reaction mixtures into a 96-well or 384-well qPCR plate. Include the following controls:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template to check for contamination.[9]
-
No-Reverse-Transcriptase Control (-RT): Contains an RNA sample that has not been reverse-transcribed to check for genomic DNA contamination.
-
-
qPCR Run: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.
Data Analysis and Presentation
-
Data Collection: The qPCR instrument will record the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) value.
-
Relative Quantification: The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method.
-
Normalization to Housekeeping Gene (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq value of the housekeeping gene from the Cq value of the target gene.
-
Normalization to Control (ΔΔCq): Calculate the ΔΔCq by subtracting the ΔCq of the control group (e.g., vehicle-treated) from the ΔCq of the experimental group (this compound-treated).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed gene expression changes.
Data Presentation: Summary of Quantitative Gene Expression Changes
The following table presents hypothetical data on the relative gene expression changes in HCT116 cells treated with this compound for 24 hours. Data are presented as mean fold change ± standard deviation (n=3).
| Gene | This compound (10 µM) Fold Change | This compound (20 µM) Fold Change | p-value (vs. Control) |
| COX-2 | 0.45 ± 0.05 | 0.21 ± 0.03 | < 0.01 |
| Bcl-2 | 0.62 ± 0.08 | 0.35 ± 0.06 | < 0.01 |
| cIAP2 | 0.51 ± 0.07 | 0.28 ± 0.04 | < 0.01 |
| TNF-α | 0.38 ± 0.04 | 0.19 ± 0.02 | < 0.001 |
| IL-6 | 0.41 ± 0.06 | 0.23 ± 0.03 | < 0.001 |
Experimental Workflow Diagram
Caption: Experimental workflow for qPCR analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into HuR inhibitor this compound arresting embryonic development revealed by low-input RNA-seq and STORM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. qPCR Analysis, How a qPCR Machine Works and qPCR Protocol | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Assessing the Anti-Invasive Effects of MS-444 Using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The development of therapeutic agents that can effectively inhibit cell invasion is a key focus in oncology research. MS-444, a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), has emerged as a promising anti-cancer agent.[1] HuR is overexpressed in various cancers, including glioblastoma and colorectal cancer, and plays a crucial role in post-transcriptionally regulating the expression of genes involved in tumorigenesis, such as those promoting cell proliferation, survival, angiogenesis, and invasion.[2][3][4] this compound exerts its effect by inhibiting the function of HuR, leading to the destabilization of target mRNAs and a subsequent reduction in the corresponding oncoproteins.[3][4] This application note provides a detailed protocol for utilizing a Transwell invasion assay to quantify the inhibitory effect of this compound on cancer cell invasion and presents data on its efficacy in glioblastoma cell lines.
Principle of the Transwell Invasion Assay
The Transwell invasion assay is a widely used in vitro method to assess the invasive potential of cells. The assay utilizes a chamber with a porous polycarbonate membrane that separates an upper and a lower compartment. The membrane is coated with a basement membrane extract, such as Matrigel, which mimics the extracellular matrix (ECM). Cancer cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a chemoattractant, typically a serum-containing medium. Invasive cells actively degrade the Matrigel barrier and migrate through the pores towards the chemoattractant in the lower chamber. By treating the cells with an inhibitor like this compound, it is possible to quantify its effect on their invasive capabilities by counting the number of cells that have successfully traversed the membrane.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the invasion of glioblastoma cells, as determined by a Transwell invasion assay.
| Cell Line | Treatment | Concentration (µM) | % Inhibition of Invasion (relative to control) |
| JX12 Glioblastoma | This compound | 10 | Significant Inhibition |
| JX12 Glioblastoma | This compound | 20 | Significant Inhibition |
| Glioblastoma BTICs | This compound | Sub-lethal doses | Attenuated Invasion* |
*Note: While the source indicates significant inhibition and attenuated invasion at these concentrations, the exact percentage of inhibition was not numerically specified in the provided literature. The data is based on the findings reported by Wang et al., 2019, where this compound was shown to robustly inhibit glioblastoma cell invasion in a Transwell model.[1]
Experimental Protocols
Materials and Reagents
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., JX12 glioblastoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with a digital camera
-
Image analysis software
Protocol for Transwell Invasion Assay
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts by adding 200 µL of serum-free medium to the upper chamber and incubating for 2 hours at 37°C.
-
Carefully remove the rehydration medium.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
In the upper chamber, add 200 µL of the cell suspension (2 x 10^4 cells).
-
Add this compound at various concentrations (e.g., 0, 10, 20 µM) to the upper chamber along with the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours, depending on the cell type's invasive properties.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invaded cells by placing the inserts in a staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
-
Calculate the average number of invaded cells per field.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Calculate the percentage of invasion inhibition for each this compound concentration relative to the vehicle control.
-
Visualization of Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the experimental procedure, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in Inhibiting Cell Invasion
Caption: this compound inhibits HuR, leading to decreased stability of tumor-promoting mRNAs and reduced cell invasion.
Experimental Workflow for Transwell Invasion Assay
Caption: Step-by-step workflow of the Transwell invasion assay to assess the effect of this compound.
References
- 1. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Colorectal Cancer Xenograft Model for MS-444 Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1][2] Preclinical in vivo models are essential for evaluating novel therapeutic agents. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, where human tumor tissue or cancer cells are implanted into immunodeficient mice, are foundational tools in translational oncology research.[3][4][5] These models allow for the assessment of a drug's antitumor efficacy, mechanism of action, and potential biomarkers in a living system that recapitulates aspects of human tumor biology.[6][7][8]
This document provides detailed protocols for establishing a subcutaneous CRC xenograft model to investigate the therapeutic efficacy of MS-444. This compound is a novel small-molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][9][10] In CRC, HuR is often overexpressed and localized in the cytoplasm, where it stabilizes the messenger RNA (mRNA) of oncogenes like COX-2, TNFα, and VEGF by binding to AU-rich elements (AREs) in their 3' untranslated regions.[1][9] this compound has been shown to inhibit the cytoplasmic trafficking of HuR, leading to the degradation of these target mRNAs, thereby suppressing tumor growth, inducing apoptosis, and reducing angiogenesis.[1][9][10][11]
This compound Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the post-transcriptional regulation of cancer-promoting genes. It specifically disrupts the function of the HuR protein. In cancer cells, nuclear HuR translocates to the cytoplasm, where it binds to and stabilizes ARE-containing mRNAs, promoting their translation into oncogenic proteins that drive cell proliferation, angiogenesis, and survival. This compound inhibits this cytoplasmic localization of HuR.[1][9] This leads to the release of the target mRNAs, which are then sequestered in processing bodies (P-bodies) for degradation. The resulting decrease in the expression of key proteins like COX-2 and VEGF curtails tumor growth.[1][9]
Experimental Workflow
The overall process for evaluating this compound involves culturing appropriate CRC cells, establishing subcutaneous tumors in immunodeficient mice, administering the compound over a defined period, monitoring tumor growth, and performing endpoint analyses on harvested tissues to assess efficacy and confirm the mechanism of action.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection : Choose human colorectal cancer cell lines appropriate for the study. Cell lines such as RKO, HCT116, and SW480 have been used in previous studies with this compound.[9] The choice may be guided by specific genetic characteristics relevant to the drug's mechanism of action.
Table 1: Characteristics of Recommended CRC Cell Lines Cell Line Origin Key Genetic Features Growth Characteristics RKO Primary Colon Carcinoma Wild-type p53, MSI-H Epithelial, adherent HCT116 Primary Colon Carcinoma Mutant KRAS, Mutant PIK3CA, MSI-H Epithelial, adherent SW480 Primary Colon Adenocarcinoma Mutant KRAS, Mutant p53, APC mutation Epithelial, adherent -
Cell Culture :
-
Culture selected cells in the recommended medium (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using standard trypsinization protocols. Use cells from a low passage number for implantation.
-
Protocol 2: Xenograft Model Establishment
-
Animals : Use 6-8 week old female immunodeficient mice, such as BALB/c nude or NOD-scid gamma (NSG) mice.[12][13] Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by the institution's IACUC.
-
Cell Preparation for Implantation :
-
Harvest cells during their exponential growth phase.
-
Wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 1 x 10⁷ cells per 100-200 µL.[14][15] Matrigel helps with tumor establishment.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Implantation :
-
Anesthetize the mouse using an approved method.
-
Using a 23-gauge needle, inject 100-200 µL of the cell suspension (containing ~1-2 x 10⁶ cells) subcutaneously into the right flank of each mouse.[16]
-
Monitor the mice daily for general health and for the appearance of palpable tumors.
-
Protocol 3: In Vivo Efficacy Study of this compound
-
Tumor Monitoring and Randomization :
-
Begin measuring tumors 2-3 times per week with digital calipers once they become palpable.[13][17]
-
Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2 .[5][13][17]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group) to ensure an even distribution of tumor sizes.[16]
-
-
Treatment Groups and Dosing : Previous studies have shown this compound to be well-tolerated and effective when administered intraperitoneally (IP).[1][9]
Table 2: Example Treatment Groups and Dosing Regimen Group Treatment Dose Administration Route & Schedule 1 Vehicle Control - IP, Daily for 21 days 2 This compound 10 mg/kg IP, Daily for 21 days 3 This compound 20 mg/kg IP, Daily for 21 days -
Drug Preparation and Administration :
-
Prepare this compound in a suitable vehicle (e.g., DMSO and/or polyethylene glycol). The final formulation should be sterile and biocompatible for IP injection.
-
Administer the assigned treatment to each mouse according to the schedule. Monitor animal body weight twice weekly as an indicator of toxicity.[18]
-
Protocol 4: Data Collection and Endpoint Analysis
-
Efficacy Assessment :
-
Continue to measure tumor volume 2-3 times per week throughout the treatment period.[17]
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[13]
-
-
Tissue Harvesting and Processing :
-
At the study endpoint, euthanize mice using an approved method.
-
Surgically excise the tumors, weigh them, and photograph them.
-
Divide each tumor into sections:
-
-
Histology and Immunohistochemistry (IHC) :
-
Process formalin-fixed tissues, embed in paraffin, and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall tumor morphology and necrosis.[8][14][19]
-
Perform IHC to evaluate key biomarkers.[19][20][21] This can help confirm the on-target effects of this compound.
-
Ki-67 : A marker for cell proliferation.
-
Cleaved Caspase-3 : A marker for apoptosis.
-
CD31 : A marker for microvessel density (angiogenesis).
-
COX-2 : A direct downstream target of HuR, to confirm mechanism of action.[1][9]
-
HuR : To assess changes in its subcellular localization (nuclear vs. cytoplasmic).[1][9]
-
-
Data Presentation and Interpretation
Quantitative data from the study should be systematically organized for clear interpretation and comparison between treatment groups.
| Table 3: Summary of Tumor Growth Inhibition (TGI) Data | ||||
| Treatment Group | N | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | % TGI |
| Vehicle Control | 10 | Value | Value | - |
| This compound (10 mg/kg) | 10 | Value | Value | Value |
| This compound (20 mg/kg) | 10 | Value | Value | Value |
| Table 4: Summary of Immunohistochemistry (IHC) Scoring | ||||
| Treatment Group | % Ki-67 Positive Cells (± SEM) | Cleaved Caspase-3 Staining (H-Score ± SEM) | Microvessel Density (CD31+ vessels/field ± SEM) | COX-2 Expression (H-Score ± SEM) |
| Vehicle Control | Value | Value | Value | Value |
| This compound (10 mg/kg) | Value | Value | Value | Value |
| This compound (20 mg/kg) | Value | Value | Value | Value |
Note: H-Score (Histoscore) is a semi-quantitative scoring method that considers both the intensity and percentage of stained cells.
The protocols outlined provide a robust framework for establishing a colorectal cancer xenograft model to rigorously evaluate the in vivo efficacy of the HuR inhibitor this compound. This model allows for the quantitative assessment of anti-tumor activity through tumor growth inhibition and provides a platform for mechanistic studies via immunohistochemical analysis of key biomarkers related to proliferation, apoptosis, angiogenesis, and the drug's specific molecular target. Following these detailed procedures will ensure the generation of reliable and reproducible data crucial for the preclinical development of novel cancer therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bioengineer.org [bioengineer.org]
- 8. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. academic.oup.com [academic.oup.com]
- 15. In vivo xenograft tumor growth assay [bio-protocol.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. idexxbioanalytics.eu [idexxbioanalytics.eu]
Troubleshooting & Optimization
how to dissolve MS-444 for in vitro experiments
This technical support center provides guidance on the dissolution and use of MS-444 for in vitro experiments, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How do I prepare a stock solution of this compound?
A2: It is recommended to prepare a 10 mM stock solution of this compound in DMSO.[1] For detailed steps, please refer to the Experimental Protocols section.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the solution from light and store it under nitrogen.[1]
Q4: What are the typical working concentrations of this compound for in vitro experiments?
A4: The working concentrations of this compound can vary depending on the cell line and experimental design. For instance, in cell survival assays with human colorectal cancer cell lines, concentrations ranging from 1-100 μM have been used.[1]
Q5: What is the maximum final concentration of DMSO that can be used in cell culture?
A5: To avoid solvent-related effects on cell viability and function, the final concentration of DMSO in the cell culture medium should be kept low, preferably at 0.1% and not exceeding 0.3%.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage. | The compound may have come out of solution at low temperatures. | Before use, warm the vial to 37°C for 10-30 minutes and vortex or sonicate to ensure all precipitates have completely redissolved.[3] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous culture medium. | The compound has low solubility in aqueous solutions. | To prevent precipitation, gently swirl the culture medium while adding the stock solution.[3] Ensure the final DMSO concentration is within the recommended limits. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Aliquot the stock solution into single-use volumes. 2. Use a positive displacement pipette or reverse pipetting technique for accurate handling of DMSO solutions. |
| Observed cellular toxicity or unexpected effects. | The concentration of DMSO in the final culture medium is too high. | Prepare a higher concentration stock solution (e.g., 1000X) to minimize the volume of DMSO added to the culture medium.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Concentration | 10 mM | [1] |
| Storage Temperature | -80°C or -20°C | [1] |
| Stock Solution Stability | 6 months at -80°C, 1 month at -20°C | [1] |
| Working Concentration Range | 1 - 100 µM | [1] |
| Final DMSO Concentration | < 0.3% (0.1% preferred) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous/sterile DMSO[2]
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Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is necessary for this calculation.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If dissolution is difficult, sonicate the solution or warm it briefly at 37°C.[3]
-
Once completely dissolved, aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visualizations
Caption: A diagram illustrating the general workflow for in vitro experiments using this compound.
References
long-term stability of MS-444 in DMSO at -20°C
This technical support guide provides comprehensive information on the long-term stability and handling of MS-444 in Dimethyl Sulfoxide (DMSO) at -20°C. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in DMSO?
Q2: Why is it important to use anhydrous DMSO?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] The presence of water in the DMSO stock solution can accelerate the degradation of the dissolved compound.[6] Therefore, it is crucial to use fresh, high-purity, anhydrous DMSO to prepare stock solutions.
Q3: Should I be concerned about repeated freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided. These cycles can introduce moisture and may cause the compound to precipitate out of solution, leading to a decrease in its effective concentration. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[2][7]
Q4: What is the chemical structure of this compound?
The chemical structure of this compound is 5,8-dihydroxy-3-methyl-(9H)-naphtho[2,3-c]furan-4-one.[8]
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2] Many researchers aim for a final concentration of less than 0.1%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Data on this compound Storage
The following table summarizes the storage recommendations for this compound solutions as provided by various suppliers and general guidelines for small molecules.
| Parameter | Recommendation | Source |
| Solvent | High-purity, anhydrous DMSO | [6] |
| Storage Temperature | -20°C or -80°C | [2] |
| Stability at -20°C | 1 month | [1][3] |
| Stability at -80°C | 6 months | [1][2][3] |
| Special Conditions | Protect from light, store under nitrogen | [1][3] |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing aliquots | [2][7] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected or inconsistent experimental results. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration due to DMSO absorbing water. 3. Precipitation of the compound after a freeze-thaw cycle. | 1. Prepare a fresh stock solution from powder. 2. Use fresh, anhydrous DMSO and aliquot new stock solutions. 3. Visually inspect the thawed aliquot for any precipitate before use. If observed, gently warm and vortex to redissolve. If precipitation persists, the solution may be supersaturated or degraded. |
| Precipitation observed when diluting the DMSO stock in aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the solution. | Make intermediate serial dilutions in DMSO before the final dilution into the aqueous medium. This gradual change in solvent polarity can help maintain solubility.[6] |
| Visible discoloration or change in the appearance of the stock solution. | This may indicate chemical degradation of the compound. | Discard the stock solution and prepare a fresh one. Ensure proper storage conditions (dark, cold, inert atmosphere) are maintained. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Before opening, bring the vial of powdered this compound to room temperature to prevent condensation of moisture inside the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mg/mL).[9]
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber tubes). The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Tightly seal the aliquots and store them at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]
Visualizations
Caption: Workflow for this compound stock preparation and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Structure determination of this compound; a new myosin light chain kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
potential off-target effects of MS-444 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MS-444, a small molecule inhibitor of the RNA-binding protein HuR. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a small molecule inhibitor of the RNA-binding protein HuR (also known as ELAVL1).[1][2] It functions by binding to the first two tandem RNA recognition motifs (RRM1/2) of HuR, which prevents HuR homodimerization and its subsequent translocation from the nucleus to the cytoplasm.[3][4] This cytoplasmic retention of HuR prevents it from stabilizing target mRNAs that contain AU-rich elements (AREs) in their 3' untranslated regions, leading to their degradation.[3][5]
Q2: What are the known on-target effects of this compound in cancer research?
A2: In various cancer models, particularly colorectal and glioblastoma, this compound has been shown to:
-
Induce apoptosis (programmed cell death), mediated through the extrinsic apoptotic pathway involving death receptor 5 (DR5) and the activation of caspase-8 and caspase-3.[2][3]
-
Reduce angiogenesis (the formation of new blood vessels) in tumors.[3][6]
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Inhibit tumor cell invasion.[2]
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Suppress the expression of key genes that promote tumor progression, such as COX-2.[3][4]
Q3: Does this compound have any known off-target effects?
A3: Yes, this compound has a known off-target activity. It has been shown to inhibit purified smooth muscle myosin light chain kinase (MLCK) with an IC50 value of 10 μM.[1][6][7] Researchers should consider this activity when designing experiments and interpreting results, especially in studies related to smooth muscle function or cell motility.
Q4: How does the sensitivity to this compound differ between cancerous and non-transformed cells?
A4: Studies have shown that non-transformed intestinal epithelial cells are approximately 3- to 4-fold less sensitive to the growth-inhibitory effects of this compound compared to colorectal cancer cell lines.[1][6] This suggests a potential therapeutic window for targeting cancer cells.
Q5: Are there any known effects of this compound on embryonic development?
A5: Yes, research has indicated that this compound can cause developmental arrest at the 2-cell stage in mouse embryos.[8][9] This is attributed to the inhibition of HuR dimerization, which blocks the nucleocytoplasmic transport of specific mRNAs essential for embryonic development.[8] This is a critical consideration for any research involving developmental biology.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | This compound is typically dissolved in DMSO. High concentrations or changes in temperature upon dilution in aqueous media can cause it to precipitate. | Prepare a fresh, concentrated stock solution in DMSO. When diluting into your final culture medium, ensure rapid and thorough mixing. Gentle warming and/or sonication of the stock solution before dilution may aid dissolution.[1] If precipitation persists, consider preparing intermediate dilutions in a serum-containing medium before the final dilution. |
| Inconsistent or no observable effect at expected IC50 concentrations. | 1. Cell line variability: Different cell lines can have varying levels of HuR expression and cytoplasmic localization, affecting their sensitivity. 2. Incorrect dosage or treatment duration: The IC50 values are cell-line specific and time-dependent. 3. Degradation of this compound: Improper storage of the compound or stock solution. | 1. Confirm HuR expression: Perform a western blot to check the expression and subcellular localization of HuR in your cell line. 2. Perform a dose-response curve: Determine the optimal concentration and treatment time for your specific cell line. Start with a broad range of concentrations (e.g., 1-100 μM) for 48 hours.[1] 3. Proper storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High background in in vitro assays. | DMSO toxicity: The vehicle used to dissolve this compound, DMSO, can be toxic to some cell lines at higher concentrations. | Always include a vehicle-only (DMSO) control in your experiments. Ensure the final concentration of DMSO in your culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.5%). |
| Unexpected cell morphology changes. | Off-target effects: Inhibition of MLCK by this compound could potentially affect cell morphology and adhesion. | Carefully document any morphological changes. Consider using a more specific MLCK inhibitor as a control to dissect the effects of HuR inhibition versus MLCK inhibition. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) | Treatment Duration |
| HCT116 | Human Colorectal Carcinoma | 10.98 ± 1.76 | 48 hours[1][6] |
| HCA-7 | Human Colorectal Adenocarcinoma | 12.84 ± 2.10 | 48 hours[1][6] |
| RKO | Human Colorectal Carcinoma | 5.60 ± 0.90 | 48 hours[1][6] |
| HT-29 | Human Colorectal Adenocarcinoma | 14.21 ± 2.11 | 48 hours[1][6] |
| SW480 | Human Colorectal Adenocarcinoma | 10.98 ± 1.24 | 48 hours[1][6] |
| RIE-1 | Rat Intestinal Epithelial (Non-transformed) | 40.70 ± 3.53 | 48 hours[1][6] |
| YAMC | Young Adult Mouse Colonic (Non-transformed) | 28.16 ± 3.23 | 48 hours[1][6] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Key Findings |
| Mice | HCT116 Cell Xenografts | 25 mg/kg body weight, every 48 hours | Intraperitoneal (IP) injection | ~1.7-fold reduction in tumor size; 2- to 3-fold decrease in microvessel density.[1][6] No adverse effects or weight loss observed.[3][6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, HCA-7, RKO, HT-29, SW480) or non-transformed intestinal epithelial cells (RIE-1, YAMC) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[2] Create a serial dilution of this compound in the appropriate cell culture medium to achieve final concentrations ranging from 1-100 μM.[1] Include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the varying concentrations of this compound or the DMSO control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Assay: Add MTT reagent to each well and incubate for an appropriate time to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the relative cell survival as a percentage normalized to the DMSO vehicle-treated cells. Plot the percentage of cell survival against the log of the this compound concentration to determine the IC50 value.[1]
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Groups: Randomize the mice into two groups: a vehicle control group and an this compound treatment group.
-
This compound Administration: For the treatment group, administer this compound via intraperitoneal (IP) injection at a dose of 25 mg/kg body weight every 48 hours.[1][6] The vehicle control group should receive IP injections of the vehicle solution on the same schedule.
-
Monitoring: Monitor the mice for any adverse effects and measure their body weight regularly.[3][6] Measure the tumor size with calipers at regular intervals.
-
Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or immunohistochemistry for markers of apoptosis and angiogenesis).[3]
Visualizations
Caption: The signaling pathway of this compound's inhibitory action on HuR.
Caption: A general experimental workflow for investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Mechanistic insights into HuR inhibitor this compound arresting embryonic development revealed by low-input RNA-seq and STORM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS-444 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS-444 to induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] By inhibiting HuR, this compound leads to the translational de-repression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1][3] Increased DR5 expression at the cell surface facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of initiator caspase-8 and subsequently, executioner caspase-3, culminating in apoptotic cell death.[3] In some cell lines, this compound has also been observed to downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3]
Q2: What is a recommended starting concentration and treatment duration for this compound to induce apoptosis?
A2: Based on published studies, a common starting point for inducing apoptosis in cancer cell lines such as colorectal cancer and glioblastoma is a concentration of 10-20 µM of this compound for a duration of 24 to 48 hours.[3][4] However, the optimal concentration and duration are highly cell-line dependent. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[3] This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution should be diluted in the cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always prepare fresh dilutions from the stock for each experiment.
Q4: I am not observing significant apoptosis after this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of apoptotic response. First, the concentration of this compound may be too low or the treatment duration too short for your specific cell line. We recommend performing a dose-response and time-course experiment. Second, your cell line might be resistant to this compound-induced apoptosis. This could be due to low expression of essential components of the extrinsic pathway or high levels of anti-apoptotic proteins. Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly. Finally, ensure the this compound compound has not degraded by using a fresh stock.
Q5: I am observing high background apoptosis in my untreated control cells. What could be the cause?
A5: High background apoptosis can be caused by several factors, including unhealthy cell culture conditions (e.g., high confluence, nutrient deprivation), harsh cell handling during passaging or plating, or contamination. Ensure you are using cells in the logarithmic growth phase and handle them gently. It is also important to check your cultures for mycoplasma contamination, which can affect cellular health and experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound treatment for apoptosis induction.
Troubleshooting Annexin V/PI Staining
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | 1. Cells were harvested using harsh methods (e.g., over-trypsinization). 2. Cells are unhealthy or overgrown. 3. Reagents were not properly prepared or stored. | 1. Use a gentle cell detachment method. If using trypsin, ensure it is neutralized promptly. 2. Use cells from a healthy, sub-confluent culture. 3. Prepare fresh buffers and ensure Annexin V and PI are stored correctly and protected from light. |
| Low percentage of Annexin V positive cells in the treated sample | 1. This compound concentration is too low or treatment time is too short. 2. The cell line is resistant to this compound. 3. Apoptosis peak has been missed (cells have become necrotic). | 1. Perform a dose-response and time-course experiment to find the optimal conditions. 2. Confirm apoptosis induction with a positive control (e.g., staurosporine). 3. Perform a time-course experiment to identify the optimal time point for analysis. |
| High percentage of PI positive cells in all samples | 1. Cells were handled too vigorously, causing membrane damage. 2. The cell population is largely necrotic rather than apoptotic. | 1. Handle cells gently during staining and washing steps. 2. Analyze cells at an earlier time point after this compound treatment. |
Troubleshooting Caspase Activity Assays
| Problem | Possible Cause | Recommended Solution |
| Low caspase activity in treated cells | 1. Suboptimal this compound concentration or treatment duration. 2. Caspase activation is transient and the peak has been missed. 3. Lysate preparation is suboptimal. | 1. Perform a dose-response and time-course experiment. 2. Harvest cells at multiple time points to capture peak caspase activity. 3. Ensure the lysis buffer is appropriate and contains protease inhibitors. |
| High background in control wells | 1. Reagent instability. 2. Spontaneous apoptosis in the cell culture. | 1. Prepare fresh reagents for each experiment. 2. Ensure cells are healthy and not overgrown. |
Troubleshooting Western Blot for Apoptosis Markers
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for cleaved PARP or cleaved caspase-3 | 1. Insufficient this compound treatment to induce detectable cleavage. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein transfer. | 1. Increase this compound concentration or treatment duration. 2. Use a validated antibody at the recommended dilution. Include a positive control lysate. 3. Verify transfer efficiency using Ponceau S staining. |
| Inconsistent loading control (e.g., GAPDH, β-actin) levels | 1. Inaccurate protein quantification. 2. Uneven loading of samples. | 1. Use a reliable protein quantification method (e.g., BCA assay). 2. Be meticulous when loading the gel. |
Data Presentation
The following tables summarize quantitative data from hypothetical dose-response and time-course experiments with this compound in a human glioblastoma cell line. These tables are provided as a template to guide your experimental design and data analysis.
Table 1: Dose-Response of this compound on Apoptosis Induction in Glioblastoma Cells (48-hour treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 4.2 ± 0.5 | 2.1 ± 0.3 | 6.3 ± 0.8 |
| 5 | 15.8 ± 1.2 | 5.5 ± 0.7 | 21.3 ± 1.9 |
| 10 | 35.2 ± 2.5 | 12.8 ± 1.1 | 48.0 ± 3.6 |
| 20 | 48.6 ± 3.1 | 25.4 ± 2.2 | 74.0 ± 5.3 |
| 40 | 30.1 ± 2.8 | 45.7 ± 3.9 | 75.8 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 10 µM this compound in Glioblastoma Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | 4.1 ± 0.4 | 2.0 ± 0.2 | 6.1 ± 0.6 |
| 12 | 18.5 ± 1.5 | 6.2 ± 0.8 | 24.7 ± 2.3 |
| 24 | 29.8 ± 2.1 | 10.1 ± 1.0 | 39.9 ± 3.1 |
| 48 | 35.5 ± 2.8 | 13.2 ± 1.3 | 48.7 ± 4.1 |
| 72 | 25.3 ± 2.0 | 28.9 ± 2.5 | 54.2 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7 Activity in Glioblastoma Cells Treated with this compound
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control (24h) | 15,234 ± 1,102 | 1.0 |
| 10 µM this compound (12h) | 48,789 ± 3,567 | 3.2 |
| 10 µM this compound (24h) | 75,432 ± 5,890 | 5.0 |
| 10 µM this compound (48h) | 52,110 ± 4,321 | 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
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Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Harvest cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 2 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)
Materials:
-
This compound treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Plate cells in a 96-well white-walled plate and treat with this compound as determined by your dose-response and time-course experiments.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 3: Western Blot for Cleaved PARP and Bcl-2
Materials:
-
This compound treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: this compound induced extrinsic apoptosis pathway.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
Troubleshooting Inconsistent Results in MS-444 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with MS-444.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] It functions by binding to the first two tandem RNA recognition motifs (RRMs) of HuR, which prevents its homodimerization.[3][4][5] This inhibition of dimerization is crucial for blocking the cytoplasmic trafficking of HuR, where it normally stabilizes target mRNAs, including those involved in tumorigenesis.[3][6] Additionally, this compound has been reported to inhibit the activity of smooth muscle myosin light chain kinase (MLCK) with an IC50 value of 10 μM.[1][2]
Q2: We are observing significant variability in the IC50 values for this compound in our cancer cell lines. What could be the cause?
A2: Inconsistent IC50 values for this compound can arise from several factors:
-
HuR Expression and Localization: The cytotoxic effects of this compound are more pronounced in cells with higher cytoplasmic HuR levels.[3] Ensure you are comparing cell lines with similar HuR expression and subcellular localization patterns. You can verify this by Western blotting of nuclear and cytoplasmic fractions.
-
Cell Line Specific Differences: Different cancer cell lines exhibit varying sensitivities to this compound. For example, in colorectal cancer cell lines, IC50 values can range from 5.60 μM to 14.21 μM.[1][2][7] It is crucial to establish a baseline for each cell line.
-
Compound Stability and Handling: Ensure proper storage and handling of the this compound compound. Reconstitute it in a suitable solvent like DMSO at a high concentration and prepare fresh dilutions for each experiment to avoid degradation.[4]
-
Assay-Specific Parameters: Factors such as cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, ViaLight™) can all influence the calculated IC50 value.[4][7] Consistency in your experimental protocol is key.
Q3: Our attempts to induce apoptosis with this compound are yielding inconsistent results. How can we troubleshoot this?
A3: Inconsistent apoptosis induction can be due to several experimental variables:
-
Treatment Duration and Concentration: Apoptosis induction is both time- and dose-dependent. For instance, treatment with 10 μM this compound for 48 hours has been shown to induce apoptosis in colorectal cancer cells.[3] You may need to optimize both the concentration and the incubation time for your specific cell line.
-
Apoptosis Detection Method: The method used to detect apoptosis can affect the results. Annexin V staining combined with propidium iodide is a common method for early-stage apoptosis detection.[3] For confirmation, you can also perform Western blots for cleaved caspase-3 and cleaved PARP.[4]
-
Cellular Context: The apoptotic response can be influenced by the specific signaling pathways active in your cell line. This compound has been shown to induce the extrinsic apoptotic pathway through the upregulation of Death Receptor 5 (DR5) and activation of caspase-8.[4]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results
| Potential Cause | Recommended Troubleshooting Steps |
| Variable HuR Levels | 1. Perform Western blot analysis to quantify total and cytoplasmic HuR levels in your cell lines. 2. Consider using a cell line with known high cytoplasmic HuR as a positive control. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound in DMSO for each set of experiments. 2. Store the stock solution at -20°C or -80°C as recommended by the supplier. 3. Minimize freeze-thaw cycles. |
| Inconsistent Seeding Density | 1. Optimize and standardize the cell seeding density for your viability assays. 2. Ensure even cell distribution in multi-well plates. |
| Assay Variability | 1. Adhere strictly to the manufacturer's protocol for your chosen viability assay. 2. Include appropriate vehicle controls (e.g., DMSO) in all experiments.[4] |
Guide 2: Variable In Vivo Anti-Tumor Efficacy
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Dosing or Administration | 1. For xenograft models, intraperitoneal (IP) injection of 25 mg/kg every 48 hours has been shown to be effective and well-tolerated.[1][2] 2. Conduct a dose-escalation study to determine the optimal tolerable dose for your specific animal model.[3] |
| Tumor Heterogeneity | 1. Characterize the HuR expression and localization in your xenograft tumors. 2. Inconsistent results may reflect biological variability within the tumors. |
| Poor Compound Bioavailability | 1. While IP administration has been successful, consider alternative routes if you suspect poor bioavailability.[3] 2. Ensure proper formulation of the compound for in vivo use. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.[4]
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1-100 μM) or a DMSO vehicle control for 24-48 hours.[4][7]
-
Viability Assessment: Determine cell viability using an appropriate assay, such as the ViaLight™ Plus Cell Proliferation/Cytotoxicity Kit or an MTT assay.[4][7]
-
Data Analysis: Calculate relative cell survival as a percentage normalized to the DMSO-treated control cells and plot the results to determine the IC50 value.[7]
Western Blot for HuR Subcellular Localization
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 μM) for the specified time (e.g., 6-24 hours).[3][4]
-
Cell Lysis: Prepare nuclear and cytoplasmic lysates using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HuR, a cytoplasmic marker (e.g., α-tubulin or GAPDH), and a nuclear marker (e.g., Lamin A/C).[3][4]
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)
| Cell Line | Cell Type | IC50 (μM) |
| HCT116 | Colorectal Cancer | 10.98 ± 1.76[1][2][7] |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10[1][2][7] |
| RKO | Colorectal Cancer | 5.60 ± 0.90[1][2][7] |
| HT-29 | Colorectal Cancer | 14.21 ± 2.11[1][2][7] |
| SW480 | Colorectal Cancer | 10.98 ± 1.24[1][2][7] |
| RIE-1 | Non-transformed Small Intestinal Epithelial | 40.70 ± 3.53[1][2][7] |
| YAMC | Non-transformed Colonic Epithelial | 28.16 ± 3.23[1][2][7] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HuR function.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Determining MS-444 Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the bioavailability of the investigational compound MS-444 in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during such studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] It also exhibits inhibitory activity against myosin light chain kinase (MLCK).[1][2] In the context of cancer, its primary mechanism involves binding to HuR and preventing its homodimerization and translocation from the nucleus to the cytoplasm.[3][4] This leads to the destabilization of target messenger RNAs (mRNAs) that contain AU-rich elements (AREs) in their 3'-untranslated regions, such as those encoding for pro-tumorigenic proteins like COX-2.[4][5] Inhibition of HuR by this compound has been shown to induce apoptosis in cancer cells.[3][5]
Q2: What is the importance of determining the bioavailability of this compound?
A2: Determining the bioavailability of this compound is a critical step in its preclinical development. Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[4] Understanding the oral bioavailability is particularly important for developing a convenient and patient-compliant dosage form. Low oral bioavailability may necessitate higher doses, alternative routes of administration, or formulation strategies to improve absorption.
Q3: What are the known routes of administration for this compound in animal studies?
A3: In published preclinical studies, this compound has been administered to mice via intraperitoneal (IP) injection at doses of 25 mg/kg.[6][7] Dose escalation studies in mice have also been performed for intraperitoneal, oral (PO), and intravenous (IV) routes, with no acute toxicity observed up to 100 mg/kg for IP and PO routes, and up to 25 mg/kg for the IV route.
Q4: How is the absolute bioavailability of this compound calculated?
A4: The absolute bioavailability of this compound is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose. The IV dose is considered 100% bioavailable. The formula for calculating absolute bioavailability (F) is:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.[3]
Q5: What are the potential challenges in determining the bioavailability of this compound?
A5: Challenges in determining the bioavailability of this compound can include its poor aqueous solubility, which may lead to low dissolution and absorption after oral administration. Other potential issues include significant first-pass metabolism in the liver, and technical difficulties with animal handling and dosing, such as oral gavage. Inconsistent results can also arise from variability in animal physiology and analytical methods.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for a bioavailability study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound in plasma after oral dosing | Poor aqueous solubility of this compound: The compound may not be dissolving in the gastrointestinal fluids, thus limiting absorption. | Formulation Optimization: Develop a formulation to enhance solubility. Options include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating a micronized suspension to increase surface area.[8][9] |
| High first-pass metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | In vitro metabolism studies: Use liver microsomes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the this compound structure. | |
| Incorrect oral gavage technique: The dosing solution may have been administered into the trachea instead of the esophagus, or there may have been leakage. | Proper Training and Technique: Ensure personnel are well-trained in oral gavage. The use of flexible gavage needles can reduce the risk of injury. Consider alternative, less stressful oral dosing methods if possible.[10] | |
| High variability in plasma concentrations between animals | Inconsistent formulation: If using a suspension, the compound may not be uniformly suspended, leading to variable dosing. | Ensure Homogeneity: Vigorously vortex the suspension before drawing each dose to ensure a uniform concentration. |
| Food effects: The presence or absence of food in the stomach can significantly impact drug absorption. | Standardize Fasting: Implement a consistent fasting period for all animals before dosing to minimize variability. Typically, a 4-6 hour fast is sufficient for rodents.[11] | |
| Physiological differences between animals: Variations in gastric pH, GI transit time, and metabolic enzyme activity can contribute to variability. | Increase Sample Size: Using a sufficient number of animals per group can help to account for inter-individual variability and provide a more robust pharmacokinetic profile. | |
| Analytical issues during LC-MS/MS analysis | Matrix effects: Components in the plasma can interfere with the ionization of this compound, leading to signal suppression or enhancement. | Optimize Sample Preparation: Employ effective protein precipitation.[12] If matrix effects persist, consider more advanced sample cleanup techniques like solid-phase extraction (SPE).[13] |
| Low sensitivity of the analytical method: The concentration of this compound in plasma may be below the lower limit of quantification (LLOQ) of the assay. | Method Optimization: Optimize the mass spectrometry parameters for this compound. Ensure efficient chromatographic separation to reduce background noise.[14] | |
| Instability of this compound in plasma samples: The compound may degrade during sample collection, processing, or storage. | Stability Assessment: Conduct stability studies of this compound in plasma under different conditions (e.g., room temperature, freeze-thaw cycles). Add stabilizers or use specific collection tubes if necessary. |
Data Presentation
The following tables present illustrative pharmacokinetic data for this compound in mice. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Dose
| Parameter | IV Administration (10 mg/kg) | Oral Administration (25 mg/kg) |
| Cmax (ng/mL) | 2500 ± 350 | 850 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 4500 ± 500 | 3375 ± 600 |
| AUC0-inf (ngh/mL) | 4650 ± 520 | 3500 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.7 |
| Absolute Bioavailability (F %) | - | 30.1% |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Animal Model and Housing
-
Species: Male CD-1 mice (8-10 weeks old, 25-30 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
-
Acclimation: Allow animals to acclimate for at least 7 days before the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for animal welfare.[15][16][17][18][19]
Formulation and Dosing
-
Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for IV injection, such as 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be such that the required dose can be administered in a volume of 5 mL/kg.
-
Oral (PO) Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water. Ensure the suspension is homogenous by vortexing before each administration. The dosing volume for oral gavage is typically 10 mL/kg.[20]
-
Dosing:
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
IV Administration: Administer the IV dose via the tail vein.
-
Oral Administration: Administer the oral dose using a suitable gavage needle.
-
Blood Sampling
-
Time Points: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. For example:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collection Method: Collect approximately 50-100 µL of blood at each time point from the saphenous vein or by submandibular bleeding.[2][21][22][23]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Precipitate plasma proteins by adding a three-fold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma. Quantify the concentration of this compound in the study samples by interpolating from the calibration curve.
Pharmacokinetic Analysis
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) as described in the FAQs.
References
- 1. certara.com [certara.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical interpretation of pharmacokinetic and pharmacodynamic data in zoologic companion animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. tecan.com [tecan.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. qps.com [qps.com]
- 16. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. prisysbiotech.com [prisysbiotech.com]
- 19. fda.gov [fda.gov]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neoteryx.com [neoteryx.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. unirv.edu.br [unirv.edu.br]
cell viability assay artifacts with MS-444 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the small molecule inhibitor MS-444 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor with at least two known primary targets:
-
HuR (ELAVL1): An RNA-binding protein that is often overexpressed in cancer. This compound inhibits the dimerization of HuR, which is necessary for its function in stabilizing target mRNAs, including those involved in cell proliferation, survival, and angiogenesis.[1][2][3]
-
Myosin Light Chain Kinase (MLCK): A serine/threonine-specific protein kinase that plays a crucial role in smooth muscle contraction and has been implicated in inflammatory diseases and cancer. This compound inhibits the activity of purified smooth muscle MLCK.
Q2: What are the expected effects of this compound on cancer cells?
A2: Treatment of cancer cells with this compound has been shown to result in:
-
Growth Inhibition: this compound inhibits the growth of various cancer cell lines, particularly those with high levels of cytoplasmic HuR.[1][4]
-
Induction of Apoptosis: The compound can induce programmed cell death.[5]
-
Inhibition of Tumor Growth in vivo: In preclinical models, this compound has been observed to reduce tumor size.
-
Anti-angiogenic effects: It can decrease microvessel density in tumors.
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported IC50 values for different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 10.98 ± 1.76 |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 |
| RKO | Colorectal Cancer | 5.60 ± 0.90 |
| HT-29 | Colorectal Cancer | 14.21 ± 2.11 |
| SW480 | Colorectal Cancer | 10.98 ± 1.24 |
| RIE-1 (non-transformed) | Small Intestinal Epithelial | 40.70 ± 3.53 |
| YAMC (non-transformed) | Colonic Epithelial | 28.16 ± 3.23 |
| Purified smooth muscle MLCK | (Biochemical Assay) | 10 |
Data compiled from MedchemExpress and other sources.
Troubleshooting Guide for Cell Viability Assays with this compound
Users may encounter artifacts in cell viability assays due to the chemical nature of small molecules. While no specific artifacts have been reported for this compound, this guide provides troubleshooting for potential issues based on general principles.
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting/Validation Strategy |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Incubation Time | Ensure consistent incubation times for both compound treatment and assay reagent addition. |
| Edge Effects in Plates | To minimize evaporation, do not use the outer wells of the microplate or fill them with sterile media or PBS. |
Issue 2: Suspected Assay Interference
| Potential Cause | Troubleshooting/Validation Strategy |
| Intrinsic Color of this compound | This compound is a chrysanthone-like compound and may have a yellow color in solution, which can interfere with colorimetric assays (e.g., MTT, XTT, SRB). Run a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance at the assay wavelength. Subtract this background from the experimental wells. |
| Intrinsic Fluorescence of this compound | Some compounds exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., resazurin, Calcein AM). Measure the fluorescence of a "compound only" control at the excitation and emission wavelengths of the assay. |
| Redox Activity of this compound | Compounds with reducing potential can directly reduce tetrazolium salts (MTT, XTT, MTS) or resazurin, leading to a false-positive signal for cell viability. Perform the assay in a cell-free system by adding this compound to the assay reagent in media to check for direct reduction. |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution, affecting the actual concentration and potentially scattering light. Visually inspect the wells under a microscope for any signs of precipitation. |
Issue 3: Discrepancy Between Viability Data and Other Observations (e.g., Microscopy)
| Potential Cause | Troubleshooting/Validation Strategy |
| Cytostatic vs. Cytotoxic Effects | Some assays, like MTT, measure metabolic activity and may not distinguish between a reduction in cell proliferation (cytostatic) and cell death (cytotoxic). Use an orthogonal assay that directly measures cell number (e.g., Crystal Violet) or cell death (e.g., a cytotoxicity assay measuring LDH release). |
| Assay-Specific Artifact | The observed effect might be an artifact of the specific assay chemistry. Validate your findings with at least one orthogonal assay that relies on a different biological principle (see table below). |
Recommended Orthogonal Assays for Validation
| Assay Principle | Recommended Assay | Rationale for Use with this compound |
| Metabolic Activity (Reductase-based) | MTT, MTS, XTT, Resazurin | Commonly used, but be aware of potential redox interference. |
| ATP Content (Luminescence) | CellTiter-Glo® | Measures ATP as an indicator of metabolically active cells. Less prone to colorimetric or fluorescent interference. |
| Cell Number (Staining) | Crystal Violet | Stains total protein/DNA of adherent cells, providing a measure of cell number. |
| Membrane Integrity (Cytotoxicity) | LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells into the medium. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Assay.[6][7]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 2: Crystal Violet Cell Viability Assay
This protocol is a general method for staining adherent cells.[1][2][3][4][8]
Materials:
-
Clear flat-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 10% acetic acid or 1% SDS in PBS
Procedure:
-
Seed cells in a clear flat-bottom 96-well plate and treat with this compound as described for the CellTiter-Glo® assay.
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells once with 200 µL of PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the plates gently with water.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plates extensively with water until the water runs clear.
-
Air dry the plates completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes until the color is uniform.
-
Measure the absorbance at 570-590 nm using a plate reader.
Signaling Pathway Diagrams
HuR Signaling Pathway
Caption: this compound inhibits the activity of active MLCK.
Experimental Workflow for Troubleshooting Assay Artifacts
Caption: Logical workflow for troubleshooting cell viability assay artifacts.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to MS-444 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the HuR inhibitor, MS-444. The information is designed to help investigate and potentially overcome resistance to this anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2] HuR promotes tumorigenesis by binding to and stabilizing mRNAs of genes involved in cell proliferation, survival, and angiogenesis.[3] this compound disrupts the cytoplasmic trafficking of HuR, preventing it from binding to its target mRNAs and leading to their degradation.[1][2] This results in decreased expression of oncoproteins, induction of apoptosis, and inhibition of cancer cell growth.[1][3]
Q2: My cancer cell line is showing less sensitivity to this compound than expected. What are the possible reasons?
A2: Several factors could contribute to reduced sensitivity. These include, but are not limited to:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it less susceptible to HuR inhibition. This could involve pre-existing alterations in downstream signaling pathways that compensate for the effects of this compound.
-
Suboptimal Experimental Conditions: Issues with drug concentration, cell density, or assay duration can lead to inaccurate assessments of sensitivity.[4]
-
Acquired Resistance: If the cells have been cultured with this compound for an extended period, they may have developed mechanisms to evade its effects.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[5] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[6]
Q4: What are the potential molecular mechanisms of acquired resistance to this compound?
A4: While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms, based on the function of HuR and general principles of drug resistance, may include:
-
Upregulation of Pro-Survival Pathways: Cancer cells may compensate for the inhibition of HuR by upregulating alternative survival pathways that are not dependent on HuR-stabilized mRNAs.[5] This could involve the activation of pathways like PI3K-Akt or NF-κB.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Alterations in HuR or its Downstream Targets: While less common, mutations in the HuR protein that prevent this compound binding, or alterations in the downstream targets of HuR that make them less dependent on its regulation, could theoretically contribute to resistance.
-
Downregulation of HuR: In some contexts of chemoresistance to other drugs, a paradoxical downregulation of HuR has been observed. While the implications for this compound are not yet clear, it highlights the complexity of resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Always perform an accurate cell count before seeding plates. Ensure a homogenous single-cell suspension to avoid clumping and uneven cell distribution.[4] |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Duration and Cell Growth Rate | The duration of the assay should allow for at least one to two cell doublings in the untreated control group.[4] Optimize the assay length based on the proliferation rate of your specific cell line. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, consider not using the outer wells of the plate for experimental data. Fill them with sterile media or PBS to maintain humidity.[4] |
Problem 2: My Cell Line Shows a Gradual Decrease in Sensitivity to this compound Over Time
This is a classic sign of developing acquired resistance.
Recommended Actions:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of the current cell stock. Compare this to the IC50 of an early-passage, untreated parental cell line.
-
Investigate Potential Mechanisms:
-
Gene Expression Analysis: Use RT-qPCR or RNA sequencing to assess the expression levels of genes associated with potential resistance mechanisms, such as ABC transporters (e.g., ABCB1, ABCG2) and key components of pro-survival signaling pathways (e.g., AKT, Bcl-2).
-
Protein Expression Analysis: Use Western blotting to examine the protein levels of the corresponding genes to confirm changes at the functional level.
-
Functional Assays: If increased drug efflux is suspected, use a dye efflux assay (e.g., with Rhodamine 123) to determine if the resistant cells have enhanced transporter activity.
-
Quantitative Data
The sensitivity of cancer cell lines to this compound can vary significantly. The following table summarizes reported IC50 values for this compound in a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JX6 | Glioblastoma | ~63 | [3] |
| JX12 | Glioblastoma | ~34 | [3] |
| X1066 | Glioblastoma | ~31 | [3] |
| JX6 (CD133+ BTICs) | Glioblastoma | ~13 | [3] |
| JX12 (CD133+ BTICs) | Glioblastoma | ~3 | [3] |
| HCT116 | Colorectal Cancer | 10.98 ± 1.76 | [1] |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 | [1] |
| RKO | Colorectal Cancer | 5.60 ± 0.90 | [1] |
| HT-29 | Colorectal Cancer | 14.21 ± 2.11 | [1] |
| SW480 | Colorectal Cancer | 10.98 ± 1.24 | [1] |
| RIE-1 (non-transformed) | Small Intestinal Epithelial | 40.70 ± 3.53 | [1] |
| YAMC (non-transformed) | Colonic Epithelial | 28.16 ± 3.23 | [1] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Standard cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration of approximately half their IC50.
-
Monitor and Passage: Initially, a significant portion of the cells may die. Monitor the culture closely and replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them as you would normally, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the initial this compound concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a reasonable starting point.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Establish a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is 3- to 10-fold higher than the IC50 of the parental line.[8]
-
Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 with a new dose-response experiment. It is also advisable to cryopreserve stocks of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the various drug concentrations to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Workflow for generating this compound resistant cell lines.
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
appropriate vehicle control for in vivo MS-444 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HuR inhibitor MS-444 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Due to its poor aqueous solubility, this compound is typically administered as a suspension. A commonly used and effective vehicle for intraperitoneal (i.p.) injection in mouse models is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[1] This combination of co-solvents and a surfactant helps to create a stable suspension suitable for administration.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[2][3] HuR stabilizes messenger RNAs (mRNAs) of many proteins involved in cancer progression by binding to AU-rich elements (AREs) in their 3'-untranslated regions.[4][5][6][7] By inhibiting HuR, this compound prevents the stabilization of these target mRNAs, leading to their degradation and a subsequent decrease in the expression of oncoproteins involved in cell proliferation, survival, angiogenesis, and apoptosis.[2][4][8][9]
Q3: What are the known downstream targets of HuR that are affected by this compound?
A3: HuR regulates a wide array of transcripts. Inhibition of HuR by this compound has been shown to downregulate the expression of proteins such as Cyclin B1, Cdc25C, Cdc2, Bcl-2, COX-2, and VEGF, which are critical for tumor growth and survival.[2][4]
Q4: Are there any known toxicities associated with the recommended vehicle?
A4: The individual components of the vehicle can have toxic effects at high concentrations. DMSO can cause local irritation and may have systemic effects, while Tween-80 has been associated with hypersensitivity reactions in some cases.[1][10][11] Therefore, it is crucial to use the minimum effective concentration of these excipients and to always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity. For sensitive animal models, reducing the DMSO concentration is advisable.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incorrect order of solvent addition.- Insufficient mixing.- Temperature fluctuations. | - Prepare the formulation by first dissolving this compound in DMSO before adding PEG300, followed by Tween-80, and finally saline.[1][12]- Use sonication or gentle warming to aid dissolution.[1][12]- Prepare the formulation fresh before each use. |
| High viscosity of the formulation | - High concentration of PEG300. | - While the recommended formulation is generally suitable for injection, if viscosity is an issue, you may explore slightly reducing the PEG300 concentration. However, this may impact the stability of the suspension. Always test the modified vehicle for its ability to maintain this compound in suspension. |
| Adverse effects in the vehicle control group (e.g., lethargy, ruffled fur) | - Toxicity of the vehicle components. | - Reduce the concentration of DMSO and/or Tween-80 in the formulation.[1][10]- Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose in your specific animal model and strain.[12]- Ensure all vehicle components are of high purity and sterile for in vivo use.[12] |
| Inconsistent tumor growth inhibition | - Inhomogeneous suspension.- Degradation of the compound. | - Ensure the this compound suspension is thoroughly mixed (e.g., by vortexing) immediately before each injection to ensure consistent dosing.- Prepare fresh formulations for each injection day. |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from established methods for formulating poorly soluble compounds for in vivo studies.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes
-
Sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO. Gentle warming or sonication can be used to aid dissolution.
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. For a final formulation containing 10% DMSO and 40% PEG300, add a volume of PEG300 that is four times the volume of the DMSO stock solution used. Mix thoroughly by vortexing.
-
Add Tween-80. For a final formulation containing 5% Tween-80, add a volume of Tween-80 that is half the volume of the DMSO stock solution. Mix thoroughly.
-
Add saline to the final desired volume. For a final formulation containing 45% saline, add a volume of saline that is 4.5 times the volume of the DMSO stock solution. Mix thoroughly to form a uniform suspension.
-
Administer the freshly prepared suspension to the animals. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
Vehicle Control Preparation:
Follow the same procedure as above, but substitute the this compound DMSO stock solution with an equal volume of pure DMSO.
Quantitative Data Summary
| Component | Recommended Final Concentration (v/v) | Purpose |
| DMSO | 5-10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to improve solubility and stability |
| Tween-80 | 5% | Surfactant to aid in suspension formation |
| Saline | 45-50% | Aqueous base to bring to final volume |
Visualizations
Caption: Mechanism of action of this compound in inhibiting tumor progression.
Caption: General workflow for an in vivo efficacy study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Posttranslational control of HuR function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mRNA-binding protein HuR impairs malignant characteristics of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
assessing MS-444 specificity for cytoplasmic HuR
Technical Support Center: MS-444 & HuR
Welcome to the technical support center for researchers using this compound to investigate the cytoplasmic functions of HuR. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action on HuR?
This compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2][3] Its primary mechanism involves preventing HuR from trafficking to the cytoplasm.[1][4] It achieves this by binding to HuR's RNA recognition motif (RRM) domains 1 and 2, which inhibits the dimerization process necessary for its cytoplasmic translocation and interaction with target mRNAs.[1][4][5][6] By keeping HuR retained in the nucleus, this compound prevents it from stabilizing target AU-rich element (ARE) mRNAs in the cytoplasm, leading to their decay.[1][2][7]
Q2: How specific is this compound for cytoplasmic HuR?
This compound's mechanism is inherently specific to the cytoplasmic functions of HuR. It does not reduce total HuR protein levels but rather blocks the translocation of HuR from the nucleus to the cytoplasm.[1][2][4][7] Studies have shown that this compound treatment leads to an attenuation of cytoplasmic HuR while the nuclear pool remains largely unaffected.[4] This makes it a valuable tool for distinguishing the cytoplasmic activities of HuR (like mRNA stabilization) from its nuclear roles. Some reports explicitly state the compound is active against cytoplasmic, but not nuclear, HuR.[8]
Q3: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and time can vary significantly between cell lines. However, most in vitro studies report effective concentrations in the range of 10 µM.[7] Treatment times can range from 6 hours to 48 hours, depending on the experimental endpoint.[7] It is crucial to perform a dose-response curve and a time-course experiment for your specific cell model to determine the optimal conditions that induce the desired effect without causing excessive cytotoxicity.
Q4: Are there any known off-target effects of this compound?
This compound was originally identified as a myosin light chain (MLC) kinase inhibitor.[1][6] However, studies in colorectal cancer cells showed that this compound did not impact MLC kinase levels or MAPK signaling at concentrations effective for HuR inhibition.[1] The effects of this compound also appeared specific to HuR, as the subcellular localization of other proteins like p38 MAPK, Erk1/2, and Akt was not affected.[1] Despite this, researchers should remain aware of its original characterization and consider appropriate controls to rule out off-target effects in their specific system.
Quantitative Data Summary
This table summarizes key quantitative values reported for this compound in relation to HuR.
| Parameter | Value | Cell Line / System | Comments |
| Binding Energy | -4.6 kcal/mol | Molecular Docking (HuR RRM1/2) | Predicted binding energy with hydrogen bonding at Ser146 and Met117.[1] |
| IC50 (Growth Inhibition) | ~5-15 µM | Various Colorectal Cancer Lines (RKO, HCA-7, HCT116, etc.) | Determined after 48 hours of treatment. Non-transformed cells were less sensitive.[9] |
| Effective Concentration | 10 µM | HCT116, Glioblastoma cells | Commonly used concentration for observing inhibition of HuR cytoplasmic localization and downstream effects.[4][7] |
Troubleshooting Guide
Problem 1: I am not observing a decrease in cytoplasmic HuR after this compound treatment.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting: No change in cytoplasmic HuR."
Problem 2: My this compound treatment is causing high levels of cell death.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, or the treatment duration may be too long. Cancer cells, particularly those with high cytoplasmic HuR levels, are more sensitive to this compound than non-transformed cells.[1]
-
Solution:
-
Reduce Concentration: Perform a dose-response experiment starting from a lower concentration (e.g., 1-5 µM) and titrate up.
-
Shorten Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to find the earliest time point where you can observe the desired molecular effect (e.g., reduced cytoplasmic HuR) before significant cell death occurs.
-
Use a Less Sensitive Cell Line as a Control: If possible, include a non-transformed or low-HuR expressing cell line to confirm the specificity of the cytotoxic effect.
-
Problem 3: How do I confirm that the observed phenotype is due to cytoplasmic HuR inhibition?
-
Possible Cause: The observed effect could be due to off-target activity or an unexpected impact on nuclear HuR function.
-
Solution:
-
Rescue Experiment: If feasible, design a construct of HuR that is resistant to this compound binding but retains its function. Overexpression of this mutant should rescue the phenotype observed with this compound treatment.
-
Use a Different Inhibitor: Use another HuR inhibitor with a different mechanism of action (e.g., one that blocks RNA binding directly) to see if it phenocopies the effects of this compound.
-
RNAi Control: Use siRNA or shRNA to deplete total HuR. The resulting phenotype should be compared to the one from this compound treatment. While not distinguishing between cytoplasmic and nuclear pools, it confirms the on-target nature of the pathway.
-
Downstream Target Analysis: Confirm that this compound treatment leads to the destabilization of known cytoplasmic HuR target mRNAs (e.g., COX-2, TNFα, VEGF) in your system via qPCR.[1][2]
-
Experimental Protocols & Workflows
Workflow for Assessing this compound Specificity
This workflow outlines the key experiments to validate the effect and specificity of this compound on cytoplasmic HuR in your cell model.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for validating this compound specificity."
Protocol 1: Subcellular Fractionation and Western Blotting
This protocol allows for the quantitative assessment of HuR levels in cytoplasmic and nuclear compartments.
-
Cell Treatment: Plate and grow cells to 80-90% confluency. Treat with this compound at the predetermined optimal concentration and duration. Include a vehicle-treated (e.g., DMSO) control.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 500 µL of ice-cold fractionation buffer (e.g., a HEPES-based buffer with protease inhibitors).[10]
-
Cytoplasmic Fraction:
-
Homogenize the cell suspension by passing it through a 27-gauge needle 10-15 times on ice.[11]
-
Leave on ice for 20 minutes to allow for cell swelling.[11]
-
Centrifuge at 720 x g for 5 minutes at 4°C.[10]
-
Carefully collect the supernatant. This is the cytoplasmic fraction . Transfer to a new pre-chilled tube.
-
-
Nuclear Fraction:
-
Wash the remaining pellet with 500 µL of fractionation buffer, centrifuge again at 720 x g for 10 minutes, and discard the supernatant.
-
Resuspend the pellet (nuclei) in a nuclear lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% SDS).[10]
-
Sonicate the sample briefly on ice to shear genomic DNA and ensure complete lysis. This is the nuclear fraction .
-
-
Western Blotting:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) for each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HuR, a cytoplasmic marker (e.g., α-tubulin or GAPDH), and a nuclear marker (e.g., Lamin A/C or Histone H3) to verify the purity of the fractions.[4][10][12]
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Protocol 2: Immunofluorescence for HuR Localization
This protocol provides a visual confirmation of HuR's subcellular location.
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to ~70% confluency.
-
Treatment: Treat cells with this compound at the desired concentration and for the optimal duration.
-
Fixation:
-
Permeabilization & Blocking:
-
Antibody Incubation:
-
Incubate the coverslips with the primary antibody against HuR, diluted in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100), overnight at 4°C in a humidified chamber.[13][14]
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[12][15]
-
-
Mounting and Visualization:
-
Wash three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope. Compare the localization of the HuR signal in treated vs. control cells.
-
Mechanism of this compound Action
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into HuR inhibitor this compound arresting embryonic development revealed by low-input RNA-seq and STORM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. gladstone.org [gladstone.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
Validating On-Target Effects of MS-444 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS-444, a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), with other alternative HuR inhibitors for validating on-target effects in cancer cells. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
Introduction to this compound and its Target: HuR
This compound is a dual inhibitor of the RNA-binding protein HuR and Myosin Light Chain Kinase (MLCK). In the context of cancer, its primary on-target effect is the inhibition of HuR. HuR is an attractive therapeutic target as it is overexpressed in numerous cancers, including colorectal and glioblastoma, and plays a crucial role in tumor progression by stabilizing the messenger RNAs (mRNAs) of oncogenes. This stabilization leads to the increased expression of proteins involved in cell proliferation, survival, angiogenesis, and metastasis. This compound has been shown to inhibit cancer cell growth, induce apoptosis, and reduce angiogenesis in preclinical models.[1][2][3]
Comparative Analysis of HuR Inhibitors
While a direct head-to-head comparison of this compound with other HuR inhibitors in the same experimental settings is limited in the current literature, this section provides a comparative summary of their reported potencies. It is important to note that the following IC50 values were determined in different studies and cancer cell lines, which may affect direct comparability.
| Inhibitor | Target Mechanism | Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| This compound | HuR Dimerization Inhibitor | HCT116 (Colorectal) | 10.98 ± 1.76 | [1] |
| HCA-7 (Colorectal) | 12.84 ± 2.10 | [1] | ||
| RKO (Colorectal) | 5.60 ± 0.90 | [1] | ||
| HT-29 (Colorectal) | 14.21 ± 2.11 | [1] | ||
| SW480 (Colorectal) | 10.98 ± 1.24 | [1] | ||
| JX6, JX12, X1066 (Glioblastoma) | ~31 - 63 | [4] | ||
| CMLD-2 | Disrupts HuR-mRNA Interaction | H1299, A549 (Lung) | 20 - 30 | [5] |
| KH-3 | Disrupts HuR-mRNA Interaction | MDA-MB-231, 2LMP, EMT6 (Breast) | 2 - 4 | [6] |
| PC3, DU145, LNCaP, C42B (Prostate) | 2 - 4 | [6] | ||
| DHTS | Disrupts HuR-mRNA Interaction | Breast and Pancreatic Cancer Cells | Not explicitly stated in the provided text | [7] |
Signaling Pathway of HuR in Cancer
The following diagram illustrates the central role of HuR in promoting cancer hallmarks. HuR, primarily localized in the nucleus, can translocate to the cytoplasm where it binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various target mRNAs. This binding prevents mRNA degradation and enhances their translation into proteins that drive tumor growth and survival. This compound inhibits the dimerization of HuR, a crucial step for its cytoplasmic functions.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound in cancer cells.
Cell Viability Assay (MTT-based)
This protocol is adapted from a study validating the effects of the HuR inhibitor KH-3.[6]
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (and other inhibitors for comparison)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent WST-8 (or MTT)
-
Microplate reader
Procedure:
-
Seed suspended cells in a 96-well plate at a predetermined optimal density in 200 µL of complete medium.
-
After 24 hours, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours) in a CO2 incubator.
-
Gently remove the cell culture medium.
-
Add 100 µL of cell proliferation reagent WST-8 to each well.
-
Incubate for 1-6 hours in the CO2 incubator.
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This protocol is based on a study investigating the pro-apoptotic effects of this compound in colorectal cancer cells.[1]
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at a concentration around its IC50 value for 48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This is a general protocol for assessing protein expression changes.
Objective: To determine the effect of this compound on the protein levels of HuR and its downstream targets (e.g., c-Myc, Bcl-2, Cyclin D1).
Materials:
-
Cancer cell lysates (from treated and untreated cells)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HuR and target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Study
This protocol is based on a study evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.[1]
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection every 48 hours.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound demonstrates significant potential as a therapeutic agent by targeting the RNA-binding protein HuR, leading to anti-cancer effects in various models. This guide provides a framework for researchers to validate these on-target effects through a series of well-established experimental protocols. While direct comparative data with other HuR inhibitors is still emerging, the provided information on their respective potencies offers a valuable starting point for further investigation and drug development efforts in the field of HuR-targeted cancer therapy.
References
- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The RNA-Binding Protein HuR in Digestive System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HuR CMLD-2 inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to MS-444 Combination Therapy with Temozolomide in Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma, the most aggressive form of glioma, remains a significant challenge in oncology. The current standard of care involves surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ).[1][2] However, the prognosis for patients with glioblastoma remains poor, largely due to intrinsic and acquired resistance to TMZ. This has spurred the investigation of novel combination therapies aimed at enhancing the efficacy of TMZ and overcoming resistance mechanisms.
This guide provides a comprehensive comparison of a promising investigational combination therapy, the HuR inhibitor MS-444 with temozolomide, against other emerging TMZ-based combination strategies. We present available preclinical data, detail experimental methodologies, and visualize key cellular pathways to offer a valuable resource for researchers and drug development professionals in the field of neuro-oncology.
This compound and Temozolomide: A Hypothesized Synergy
While direct preclinical or clinical data on the combination of this compound and temozolomide in glioma is not yet available, a strong scientific rationale supports its potential synergistic effect. This compound is a small molecule inhibitor of the RNA-binding protein HuR.[3][4] HuR is overexpressed in glioblastoma and contributes to tumor progression and chemoresistance by stabilizing the mRNA of various oncogenes.[1][3] By inhibiting HuR, this compound can downregulate the expression of proteins involved in cell survival, proliferation, and drug resistance, thereby potentially sensitizing glioma cells to the cytotoxic effects of temozolomide. Research has shown that silencing HuR can sensitize glioma cells to chemotherapeutic agents.
Mechanism of Action
This compound: Targeting RNA Stability
This compound exerts its anti-cancer effects by inhibiting the RNA-binding protein HuR.[3][4] HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various mRNAs, protecting them from degradation and enhancing their translation. In glioblastoma, HuR is overexpressed and contributes to the stabilization of mRNAs encoding proteins involved in key cancer hallmarks, including angiogenesis, immune evasion, and apoptosis suppression.[3] this compound disrupts the function of HuR, leading to the destabilization of these target mRNAs and a subsequent decrease in the levels of oncoproteins.[3] Preclinical studies have demonstrated that this compound treatment in glioblastoma cells leads to the induction of apoptosis, evidenced by the activation of caspase-8 and caspase-3, and the inhibition of tumor cell invasion.[3]
Temozolomide: DNA Alkylation
Temozolomide is an oral alkylating agent that readily crosses the blood-brain barrier.[1] It exerts its cytotoxic effects by methylating DNA at various positions, with the most critical lesions being O6-methylguanine (O6-MeG), N7-methylguanine, and N3-methyladenine. The O6-MeG lesion, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.
Preclinical Data: this compound Monotherapy in Glioma
Preclinical studies have demonstrated the cytotoxic effects of this compound on various human-derived glioblastoma cell lines.
| Cell Line | IC50 (µM) | Key Findings | Reference |
| JX6 | ~63 | Significant toxicity observed. | [3] |
| JX12 | ~31 | Robust invasion inhibited by this compound at doses below IC50. | [3] |
| X1066 | ~34 | - | [3] |
| U87 | Higher than xenolines | Dose-dependent attenuation of invasion. | [3] |
| U251 | Higher than xenolines | 80-90% reduction in invading cells at the highest dose. | [3] |
Comparison with Other Temozolomide Combination Therapies
Several other combination strategies with temozolomide are under investigation. The following table summarizes preclinical data for some of these alternatives.
| Combination Agent | Mechanism of Action | Cell Lines | Key In Vitro Findings | Key In Vivo Findings | Reference |
| Metformin | Activates AMPK, inhibits Akt pathway | U87, C6 | Synergistic inhibition of glioma stem-like cell proliferation and induction of apoptosis. | Combination significantly inhibited glioma stem cell growth compared to single agents. | |
| Hydroxyurea | Ribonucleotide reductase inhibitor | TMZ-sensitive and resistant glioma cells | Sensitized all tested cell lines to TMZ, including resistant ones. | Combination significantly reduced tumor growth and improved survival in 50% of animals. | |
| Silver Nanoparticles (AgNPs) | Direct cytotoxicity and drug carrier | U251 | Dose-dependent cytotoxicity and enhanced TMZ sensitivity. | Not reported in the provided source. | |
| MN-anti-miR10b | Inhibitor of microRNA-10b | U251, LN229 | Combination showed increased cytotoxicity and significantly higher levels of apoptosis. | Not reported in the provided source. | |
| SNX-5422 (Hsp90 inhibitor) | Inhibits Hsp90, leading to degradation of client proteins | Glioma cells and GSCs | Synergistic impact on glioma cell proliferation. | Not reported in the provided source. | |
| Doxorubicin | Topoisomerase II inhibitor | U87, GBM43, GBM6 | Synergistic inhibition of both TMZ-sensitive and -resistant cells. | Not reported in the provided source. |
Experimental Protocols
Cell Viability Assay (this compound)
-
Cell Seeding: Plate human-derived glioblastoma xenoline cells (e.g., JX6, JX12, X1066) in 96-well plates at a specified density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-100 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Invasion Assay (this compound)
-
Chamber Preparation: Use Matrigel-coated transwell inserts in a 24-well plate.
-
Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free media containing various concentrations of this compound.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24 hours to allow for cell invasion through the Matrigel.
-
Quantification: Stain the invaded cells on the lower surface of the membrane with a dye (e.g., crystal violet) and count the number of cells under a microscope.
Proposed Experimental Workflow for this compound and TMZ Combination
Conclusion
The inhibition of HuR presents a rational and promising strategy to enhance the therapeutic efficacy of temozolomide in glioma. Preclinical data for the HuR inhibitor this compound demonstrates its potent anti-cancer activity as a monotherapy. While direct evidence for the combination of this compound and TMZ is pending, the known mechanisms of both agents and the role of HuR in chemoresistance strongly support the potential for a synergistic interaction. Further preclinical investigation into this combination is warranted to determine its efficacy and potential for clinical translation. This guide provides a framework for comparing this novel approach with other emerging TMZ-based combination therapies, aiding researchers in the strategic development of more effective treatments for glioblastoma.
References
Synergistic Potential of MS-444 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance treatment efficacy and overcome resistance. MS-444, a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), has emerged as a promising candidate for synergizing with standard chemotherapeutic agents. This guide provides a comparative overview of the preclinical data supporting the potential synergistic effects of this compound, drawing parallels with other HuR inhibitors where direct data for this compound is not yet available.
This compound: A Targeted Approach to Inhibit HuR
This compound functions by inhibiting the RNA-binding protein HuR, which is overexpressed in various cancers and plays a critical role in tumor progression by stabilizing the messenger RNAs (mRNAs) of oncogenes. By preventing HuR from binding to its target mRNAs, this compound leads to the degradation of these transcripts, resulting in decreased levels of proteins involved in cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in inducing apoptosis and inhibiting tumor growth in colorectal and glioblastoma cancer models.[1][2][3]
Preclinical Efficacy of this compound Monotherapy
The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating its potential as a standalone therapeutic agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | ~11 | [3] |
| HCA-7 | Colorectal Cancer | ~13 | [3] |
| RKO | Colorectal Cancer | ~6 | [3] |
| HT-29 | Colorectal Cancer | ~14 | [3] |
| SW480 | Colorectal Cancer | ~11 | [3] |
| JX6 | Glioblastoma | ~31 | [1] |
| JX12 | Glioblastoma | ~63 | [1] |
| X1066 | Glioblastoma | ~45 | [1] |
The Rationale for Combination Therapy: Overcoming Chemoresistance
The overexpression of HuR has been linked to resistance to standard chemotherapeutic agents. By stabilizing the mRNAs of anti-apoptotic proteins and drug efflux pumps, HuR can diminish the efficacy of drugs like doxorubicin, cisplatin, and paclitaxel.[4] Therefore, inhibiting HuR with agents like this compound presents a rational strategy to sensitize cancer cells to these conventional therapies and achieve synergistic anti-cancer effects.
Synergistic Effects of HuR Inhibitors with Standard Chemotherapy
While direct quantitative data on the synergistic effects of this compound with standard chemotherapies are still emerging, studies on other HuR inhibitors provide compelling evidence for this therapeutic strategy. The following sections present data for the HuR inhibitor KH-3 in combination with doxorubicin as a surrogate to illustrate the potential of this compound.
Quantitative Analysis of Synergy: KH-3 and Doxorubicin in Triple-Negative Breast Cancer
A study investigating the combination of the HuR inhibitor KH-3 with doxorubicin in triple-negative breast cancer (TNBC) cells, including a doxorubicin-resistant cell line (231-DR), demonstrated significant synergy.
| Cell Line | Treatment | Effect | Synergy Score | Reference |
| MDA-MB-231 | KH-3 + Doxorubicin | Enhanced reduction in cell viability | Synergistic | [5] |
| 231-DR | KH-3 + Doxorubicin | Overcame doxorubicin resistance, leading to a significant decrease in cell viability | Synergistic | [5] |
| SUM159 | KH-3 + Doxorubicin | Increased efficacy of doxorubicin | Synergistic | [5] |
These findings suggest that a HuR inhibitor can effectively re-sensitize resistant cancer cells to standard chemotherapy and enhance its cytotoxic effects in sensitive cells.
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the synergistic cytotoxic effects of a HuR inhibitor (e.g., this compound or KH-3) and a standard chemotherapeutic agent (e.g., doxorubicin).
Cell Lines:
-
MDA-MB-231 (parental triple-negative breast cancer)
-
231-DR (doxorubicin-resistant MDA-MB-231)
-
SUM159 (triple-negative breast cancer)
Reagents:
-
HuR inhibitor (this compound or KH-3)
-
Doxorubicin
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the HuR inhibitor and doxorubicin, both alone and in combination, for 4 days.
-
MTT Assay: After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined using a synergy scoring model (e.g., Bliss independence model), where a score greater than 1 indicates synergy.[5]
Visualizing the Mechanisms of Synergy
Proposed Signaling Pathway of Synergistic Action
The synergistic effect of a HuR inhibitor like this compound with a chemotherapeutic agent such as doxorubicin is believed to occur through the destabilization of mRNAs encoding for anti-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced cell death.
Caption: Proposed synergistic pathway of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
A systematic workflow is crucial for evaluating the synergistic potential of this compound with standard chemotherapies.
Caption: Workflow for assessing this compound and chemotherapy synergy.
Conclusion
The available preclinical evidence for HuR inhibitors strongly supports the hypothesis that this compound will exhibit synergistic effects when combined with standard chemotherapeutic agents. By targeting a key driver of chemoresistance, this compound has the potential to enhance the efficacy of existing treatments, overcome acquired resistance, and ultimately improve patient outcomes. Further preclinical studies directly investigating the combination of this compound with drugs such as doxorubicin, cisplatin, and paclitaxel are warranted to confirm these synergistic interactions and pave the way for clinical evaluation. This comparative guide, leveraging data from analogous HuR inhibitors, provides a solid foundation and rationale for pursuing such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MLCK Inhibitors: MS-444 vs. ML-7
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of two compounds, MS-444 and ML-7, which have been identified as inhibitors of Myosin Light Chain Kinase (MLCK), a key enzyme in cellular contractility and signaling.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in the regulation of smooth muscle contraction and is involved in various cellular processes in non-muscle cells, including cell migration, division, and adhesion.[1][2] The canonical signaling pathway involves an increase in intracellular calcium, which leads to the activation of calmodulin. The Ca2+/calmodulin complex then binds to and activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II (MLC20).[1][3] This phosphorylation enables myosin to interact with actin filaments, leading to contraction and other cellular movements. Given its central role, MLCK is a significant target in various pathological conditions, including vascular diseases, inflammation, and cancer.[4]
Overview of this compound and ML-7
This guide focuses on a comparative analysis of this compound and ML-7. While both compounds inhibit MLCK, the available data suggests differences in their potency, selectivity, and primary characterized targets. ML-7 is a well-established and selective MLCK inhibitor, whereas this compound is more prominently described as an inhibitor of the RNA-binding protein HuR, with reported activity against MLCK.[4][5]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ML-7 based on available literature.
Table 1: Potency Against MLCK
| Compound | Parameter | Value | Species/Assay Condition |
| This compound | IC50 | 10 µM | Purified smooth muscle MLCK[5][6][7] |
| ML-7 | Ki | 0.3 µM | Smooth muscle MLCK |
Table 2: Kinase Selectivity and Off-Target Effects
| Compound | Off-Target Kinase | Parameter | Value | Selectivity (Off-Target Ki / MLCK Ki) |
| This compound | - | - | Data not available | - |
| ML-7 | Protein Kinase A (PKA) | Ki | 21 µM | 70-fold[8] |
| Protein Kinase C (PKC) | Ki | 42 µM | 140-fold[8] |
Note: A higher selectivity ratio indicates greater specificity for MLCK.
Table 3: Other Reported Biological Activities
| Compound | Primary Characterized Target | Other Reported Activities & Cellular IC50 Values |
| This compound | RNA-binding protein HuR (ELAVL1)[5][6] | Inhibition of colorectal cancer cell growth (IC50: 5.60 - 14.21 µM)[5] |
| ML-7 | Myosin Light Chain Kinase (MLCK) | Inhibition of proplatelet formation; Cardioprotective effects in ischemia-reperfusion injury[9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway.
Caption: A generalized workflow for an in vitro kinase inhibitor assay.
Detailed Experimental Protocols
Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative methodologies for evaluating MLCK inhibitors.
In Vitro MLCK Inhibition Assay (IC50/Ki Determination)
This protocol outlines a general method for determining the potency of an inhibitor against purified MLCK.
-
Reagents and Buffers:
-
Purified smooth muscle MLCK.
-
Myosin regulatory light chain (MLC20) as a substrate.
-
Assay Buffer: e.g., 40 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP solution: Containing [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays.
-
Calmodulin and CaCl2.
-
Inhibitor stock solutions (this compound or ML-7) in DMSO.
-
Stop solution: e.g., phosphoric acid or EDTA.
-
-
Procedure:
-
Prepare a reaction mixture containing MLCK, MLC20, calmodulin, CaCl2, and the assay buffer in a microplate.
-
Add serial dilutions of the inhibitor (this compound or ML-7) or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated MLC20. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo), the amount of ADP produced is measured.[10]
-
-
Data Analysis:
-
Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value for competitive inhibitors like ML-7 can be calculated using the Cheng-Prusoff equation, which requires performing the assay at different ATP concentrations.
-
Cellular Assay for MLC Phosphorylation
This method assesses the ability of an inhibitor to block MLCK activity within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., smooth muscle cells, endothelial cells) to sub-confluency.
-
Starve the cells in a serum-free medium to reduce basal MLC phosphorylation.
-
Pre-incubate the cells with various concentrations of the inhibitor (this compound or ML-7) or vehicle control for a specified time.
-
Stimulate the cells with an agonist known to activate MLCK (e.g., thrombin, histamine).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells immediately with a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MLC20 (p-MLC) and total MLC20.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities for p-MLC and total MLC.
-
Normalize the p-MLC signal to the total MLC signal for each sample.
-
Determine the concentration-dependent effect of the inhibitor on agonist-induced MLC phosphorylation.
-
Discussion and Conclusion
The comparison between this compound and ML-7 as MLCK inhibitors reveals significant differences in their characterization and potency.
ML-7 is a well-documented, potent, and selective inhibitor of MLCK with a Ki of 0.3 µM. Its mechanism as an ATP-competitive inhibitor is established, and its selectivity against other common kinases like PKA and PKC is reasonably high.[8] This makes ML-7 a reliable tool for studying the cellular functions of MLCK. However, researchers should be aware of potential off-target effects, especially at higher concentrations.[1]
This compound , on the other hand, is reported to inhibit MLCK with an IC50 of 10 µM, indicating it is significantly less potent than ML-7.[5][6][7] Crucially, the majority of recent research on this compound focuses on its role as an inhibitor of the RNA-binding protein HuR, with numerous studies detailing its anti-cancer effects through this mechanism.[2][4] There is a lack of publicly available data on the kinase selectivity profile of this compound, making it difficult to assess its specificity for MLCK over other kinases.
-
For studies requiring a potent and selective inhibitor to probe the direct functions of MLCK, ML-7 is the more appropriate choice based on current data. Its well-defined potency and selectivity profile provide a solid foundation for interpreting experimental results.
-
The role of This compound as a primary MLCK inhibitor is less clear. Its lower potency against MLCK and its established primary role as a HuR inhibitor suggest that its effects on cellular systems may be complex and not solely attributable to MLCK inhibition. Researchers using this compound to study MLCK-dependent processes should exercise caution and consider its potent effects on HuR-mediated RNA regulation.
Further research, including a comprehensive kinase selectivity screen for this compound and a direct comparative study with ML-7 under identical experimental conditions, would be necessary to fully elucidate the utility of this compound as a specific MLCK inhibitor.
References
- 1. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML-7 HCl | MLCK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 7. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor ML-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MS-444-Induced Apoptosis: Annexin V Staining vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Annexin V staining with other common methods for validating apoptosis induced by the HuR inhibitor, MS-444. Experimental data and detailed protocols are presented to assist in the selection of the most appropriate apoptosis detection assay for your research needs.
This compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1). By preventing HuR from stabilizing the messenger RNAs (mRNAs) of various pro-cancerous proteins, this compound has been shown to induce apoptosis in several cancer cell lines, including colorectal cancer and glioblastoma. This induction of programmed cell death is a key mechanism of its anti-tumor activity and is often characterized by the activation of executioner caspases, such as caspase-3. Accurate and reliable validation of apoptosis is therefore critical in evaluating the efficacy of this compound and similar compounds.
Data Presentation: Comparison of Apoptosis Detection Methods
The following table summarizes the key characteristics and typical performance of Annexin V staining, TUNEL assay, and Caspase-3 activity assay in the context of drug-induced apoptosis. The quantitative data represents a synthesis of findings from studies comparing these methods in cancer cell lines treated with apoptosis-inducing agents.
| Feature | Annexin V Staining | TUNEL Assay | Caspase-3 Activity Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[1] | Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a later event in apoptosis.[1] | Measures the enzymatic activity of activated caspase-3, a key executioner caspase in the apoptotic cascade. |
| Stage of Apoptosis Detected | Early | Late | Mid-to-Late |
| Typical % Apoptotic Cells Detected (Drug-Induced) | 40-60% | 15-30% | Varies (reported as fold-change over control) |
| Advantages | - High sensitivity for early apoptotic events. - Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - Highly specific for DNA fragmentation. - Can be used on fixed cells and tissue sections. | - Directly measures a key enzymatic event in the apoptotic pathway. - Can be highly sensitive and quantitative. |
| Limitations | - Can also stain necrotic cells if membrane integrity is compromised. - Staining can be transient. | - May not detect the earliest stages of apoptosis. - Can also label cells with DNA damage from other sources, leading to false positives.[2] | - Caspase activation can sometimes occur without leading to cell death. - Does not provide information on membrane or DNA integrity. |
| Common Detection Method | Flow Cytometry, Fluorescence Microscopy | Fluorescence Microscopy, Flow Cytometry | Spectrophotometry (Colorimetric), Fluorometry, Luminometry |
Experimental Protocols
Detailed methodologies for the three key apoptosis detection assays are provided below.
Annexin V Staining for Flow Cytometry
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Induce apoptosis in your target cells with this compound at the desired concentrations and time points. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, and pellet them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Fluorescence Microscopy
This protocol outlines the general steps for detecting DNA fragmentation in adherent cells.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Coverslips with treated and untreated cells
Procedure:
-
Culture and treat cells with this compound on coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and then permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
Colorimetric Caspase-3 Activity Assay
This protocol describes a common method for quantifying caspase-3 activity in cell lysates.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cell pellets
-
Microplate reader
Procedure:
-
Induce apoptosis with this compound and prepare cell pellets of approximately 2-5 x 10^6 cells for both treated and untreated samples.
-
Resuspend the cell pellets in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the 2X reaction buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X reaction buffer with DTT to each well containing the cell lysate.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V staining.
Caption: Logical relationship of apoptosis detection assays.
References
Cross-Validation of MS-444's Anti-Tumor Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of MS-444, a novel small molecule inhibitor of the RNA-binding protein HuR, against standard-of-care therapies in glioblastoma and colorectal cancer models. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-tumor activity in both glioblastoma and colorectal cancer cell lines and xenograft models. Its mechanism of action, centered on the inhibition of HuR, leads to the destabilization of mRNAs encoding various oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth and invasion. When compared to standard-of-care treatments such as temozolomide (TMZ) for glioblastoma and FOLFOX for colorectal cancer, this compound exhibits a distinct mechanistic profile with promising efficacy. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard-of-care chemotherapeutic agents in glioblastoma and colorectal cancer models.
Table 1: In Vitro Cytotoxicity of this compound vs. Standard-of-Care Drugs
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation(s) |
| Glioblastoma | JX6 | This compound | ~31 | [1] |
| JX12 | This compound | ~63 | [1] | |
| X1066 | This compound | ~45 | [1] | |
| U87-MG | Temozolomide | ~123.9 (72h) | ||
| Colorectal Cancer | RKO | This compound | ~14.21 | [2] |
| HCA-7 | This compound | ~5.60 | [2] | |
| HCT116 | This compound | ~8.73 | [2] | |
| HT-29 | This compound | ~10.52 | [2] | |
| SW480 | This compound | ~9.88 | [2] | |
| HCT116 | 5-Fluorouracil | ~5 | ||
| HCT116 | Oxaliplatin | ~0.5 |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Citation(s) |
| Glioblastoma | U87-luc | Temozolomide | 0.9 mg/kg, daily | 92% (at day 56) | [3] |
| Colorectal Cancer | HCT116 | This compound | 25 mg/kg, every 48h | ~41% reduction in tumor size (1.7-fold) | [2] |
| CT-26 | FOLFOX | Weekly | 76% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
This protocol is based on the use of a luminescent cell viability assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or the comparator drug in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Lysis and Luminescence Reading: Add 100 µL of a cell lysis/luciferase substrate reagent (e.g., ViaLight™ Plus) to each well. Incubate at room temperature for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caspase-3/8 Activity Assay
This protocol outlines the measurement of caspase activity as an indicator of apoptosis induction.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound or comparator drug for 24 hours.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Protein Quantification: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Caspase Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT. Add 5 µL of the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3 or IETD-pNA for caspase-8) to a final concentration of 200 µM.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase activity is determined by comparing the absorbance of the treated samples to the untreated control.[5]
Transwell Invasion Assay
This protocol is used to assess the effect of a compound on cancer cell invasion through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8.0 µm pore size) by adding warm, serum-free medium to the top and bottom chambers of a 24-well plate. Incubate for 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Remove the rehydration medium and add 500 µL of the cell suspension to the top chamber.
-
Treatment and Chemoattraction: In the top chamber, add the desired concentration of this compound or comparator drug. In the bottom chamber, add 750 µL of medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Quantification: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of stained cells in several random fields of view under a microscope. Calculate the percentage of invasion relative to the control.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
This compound Mechanism of Action: Inhibition of HuR and Induction of Apoptosis
Caption: this compound inhibits HuR dimerization, leading to apoptosis induction.
HuR-mediated Regulation of the NF-κB Pathway
Caption: Interplay between HuR and the NF-κB signaling pathway.[1][8]
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for assessing anti-tumor efficacy in vivo.
Conclusion
The preclinical data available for this compound suggests it is a promising anti-cancer agent with a novel mechanism of action. Its ability to induce apoptosis and inhibit cell invasion in both glioblastoma and colorectal cancer models warrants further investigation. While direct comparisons of in vivo tumor growth inhibition with standard-of-care drugs are still emerging, the in vitro cytotoxicity data indicates potent activity. The detailed experimental protocols provided herein should facilitate the replication and expansion of these findings. The continued exploration of HuR inhibitors like this compound, both as monotherapies and in combination with existing treatments, holds the potential to offer new therapeutic avenues for these challenging malignancies.
References
- 1. NF-kappaB activates transcription of the RNA-binding factor HuR, via PI3K-AKT signaling, to promote gastric tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA-Binding Protein HuR Suppresses Inflammation and Promotes Extracellular Matrix Homeostasis via NKRF in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MS-444 and Other Anti-Angiogenic Agents for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel anti-angiogenic agent MS-444 and other established anti-angiogenic drugs, including Bevacizumab, Sunitinib, and Sorafenib. The information is intended to assist researchers in evaluating these agents for preclinical and clinical cancer studies.
Introduction to Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Anti-angiogenic therapies aim to disrupt this process, thereby starving tumors of the necessary nutrients and oxygen for their survival and proliferation. These agents have become a cornerstone of treatment for various cancers.[1][2]
This compound: A Novel HuR Inhibitor
This compound is a small molecule that inhibits the RNA-binding protein HuR (ELAVL1).[3][4] HuR plays a crucial role in tumorigenesis by stabilizing the messenger RNA (mRNA) of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2).[3][4][5][6] By disrupting the cytoplasmic trafficking of HuR, this compound leads to the degradation of these pro-angiogenic mRNAs, thereby inhibiting angiogenesis.[3][4]
Established Anti-Angiogenic Agents
For the purpose of this comparison, we will focus on three widely studied and clinically approved anti-angiogenic agents with distinct mechanisms of action:
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that directly targets and neutralizes VEGF-A, preventing it from binding to its receptors (VEGFRs) on endothelial cells.[7][8][9][10]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor (TKI) that blocks the signaling of VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[7][8][11]
-
Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the RAF/MEK/ERK signaling pathway, thereby inhibiting both angiogenesis and tumor cell proliferation.[7][8][11]
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and the selected comparative agents from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell lines, tumor models, and drug concentrations, vary across studies, which should be considered when making comparisons.
In Vivo Anti-Angiogenic Efficacy (Microvessel Density)
| Drug | Dosage | Cancer Model | Assay | Anti-Angiogenic Effect (% Reduction in MVD) | Citation(s) |
| This compound | 25 mg/kg | Colorectal Cancer (HCT116 xenograft) | CD31 Staining | Marked 2- to 3-fold decrease | [3][12] |
| Bevacizumab | 5 mg/kg | Rectal Cancer (Human) | CD31 Staining | 29-59% | [8] |
| 10 mg/kg | Rhabdomyosarcoma (xenograft) | CD34 Staining | Significant decrease | [13] | |
| Sunitinib | 20-80 mg/kg | Squamous Cell Carcinoma (xenograft) | CD31 Staining | ~40% | [3] |
| 40-80 mg/kg | Osteosarcoma (xenograft) | CD31 Staining | 45-54% | [9] | |
| Sorafenib | Not Specified | Head and Neck Squamous Cell Carcinoma (xenograft) | Not Specified | 27% (single agent), >90% (in combination) | [10] |
| Not Specified | Sarcoma (Human) | CD31/α-SMA Staining | 59-83% in 2 patients | [14] |
In Vitro Anti-Angiogenic Efficacy
| Drug | Concentration | Cell Line | Assay | Anti-Angiogenic Effect | Citation(s) |
| This compound | 10 µM | Colorectal Cancer Cells | Not Specified | Observable effects on cell growth | [15] |
| Bevacizumab | 2-4 mg/ml | HUVECs | VEGF Expression | Decrease in VEGF expression at 24h | [16] |
| Sunitinib | 1-4 µM | HUVECs | MTT Assay | ~50% growth reduction at 2 µM | [17] |
| Sorafenib | 1-50 nM | Endothelial Cells | Tube Formation Assay | Significant reduction in tube formation | [18] |
| 40-100 µM | HUVECs | MTT Assay | ~50% growth reduction at 50 µM | [17] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the VEGF/VEGFR inhibitors.
References
- 1. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. Anti-angiogenic agent sunitinib transiently increases tumor oxygenation and suppresses cycling hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 5. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aortic ring assay [protocols.io]
- 8. Direct evidence that the VEGF-specific antibody bevacizumab has antivascular effects in human rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bevacizumab-Induced Tumor Vessel Remodeling in Rhabdomyosarcoma Xenografts Increases the Effectiveness of Adjuvant Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating MS-444's Efficacy in Chemotherapy-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemotherapy resistance remains a significant hurdle in the successful treatment of many cancers. This guide provides a comparative analysis of MS-444, a novel small molecule inhibitor of the RNA-binding protein HuR, against standard chemotherapeutic agents in resistant colorectal and glioblastoma cell lines. By presenting key experimental data, detailed protocols, and visualizing affected signaling pathways, this document aims to offer an objective evaluation of this compound's potential as a therapeutic strategy in oncology.
Performance of this compound in Chemotherapy-Resistant Cell Lines
This compound has demonstrated significant efficacy in preclinical studies against cancer cells, including those known for their resistance to conventional chemotherapy. Its mechanism of action, targeting the HuR protein, offers a distinct approach compared to traditional DNA-damaging agents. HuR is overexpressed in many cancers and plays a crucial role in tumor progression by stabilizing the messenger RNAs (mRNAs) of various oncogenes. This compound inhibits the cytoplasmic translocation and dimerization of HuR, leading to the degradation of these cancer-promoting mRNAs, thereby inducing apoptosis and inhibiting cell growth.[1][2]
Colorectal Cancer (CRC)
Chemotherapy resistance in colorectal cancer is a major clinical challenge, often associated with the overexpression of drug efflux pumps and altered signaling pathways. Studies have shown that this compound can inhibit the growth of various colorectal cancer cell lines.
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| RKO | This compound | ~10 | [2] |
| HCA-7 | This compound | ~12 | [2] |
| HCT116 | This compound | ~15 | [2] |
| HT-29 | This compound | >20 | [2] |
| SW480 | This compound | >20 | [2] |
| SW620 (Doxorubicin-Sensitive) | Doxorubicin | 0.023 | [3] |
| SW620/R (Doxorubicin-Resistant) | Doxorubicin | 9.83 | [3] |
Note: The IC50 values for this compound and Doxorubicin are from different studies, representing a limitation in direct comparison. The data suggests that while doxorubicin is highly potent in sensitive cells, its efficacy dramatically decreases in resistant lines. This compound shows activity in CRC cell lines, though a head-to-head comparison in a doxorubicin-resistant line is not available in the reviewed literature.
Glioblastoma
Glioblastoma is an aggressive brain tumor notorious for its resistance to therapy, including the standard-of-care alkylating agent temozolomide (TMZ). A subpopulation of cells within glioblastomas, known as brain tumor initiating cells (BTICs), are particularly resistant to chemotherapy and radiation. This compound has shown notable activity against these challenging cells.
Table 2: Efficacy of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line/Population | Drug | Concentration/IC50 (µM) | Effect | Reference |
| Glioblastoma Cells | This compound | 20-40 | Loss of viability, induction of apoptosis | [1] |
| Brain Tumor Initiating Cells (BTICs) | This compound | 5 | Total abrogation of neurosphere formation | [1] |
| T98G (TMZ-Resistant) | Temozolomide | >1000 | High resistance | [4] |
| U87 (TMZ-Sensitive) | Temozolomide | ~10-172 | Sensitive | [4] |
Note: The data highlights this compound's potent effect on the highly resistant BTIC population at a low micromolar concentration. In contrast, TMZ-resistant cell lines like T98G show very high IC50 values for temozolomide.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental designs used to evaluate its efficacy, the following diagrams provide a visual representation.
The diagram above illustrates how this compound inhibits the translocation of HuR from the nucleus to the cytoplasm. This prevents HuR from stabilizing AU-rich element (ARE)-containing mRNAs that code for pro-tumor proteins. The subsequent degradation of these mRNAs leads to decreased levels of proteins like COX-2, cIAP2, and PD-L1, ultimately promoting apoptosis and reducing tumor growth.
This workflow outlines the key steps in assessing the efficacy of this compound. It begins with the culture of chemotherapy-resistant cancer cells, followed by treatment with this compound or a standard chemotherapy agent. Subsequent assays measure cell viability to determine the half-maximal inhibitory concentration (IC50) and assess the induction of apoptosis. Finally, the data is analyzed to compare the potency of the compounds and to investigate the underlying molecular mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.
Establishment of Chemotherapy-Resistant Cell Lines
Doxorubicin-Resistant Colorectal Cancer Cell Lines (e.g., SW620/R):
-
Culture the parental SW620 cell line in standard growth medium.
-
Continuously expose the cells to gradually increasing concentrations of doxorubicin over a period of several months.
-
Start with a low concentration (e.g., 10 nM) and incrementally increase the dose as the cells develop resistance and resume proliferation.
-
Maintain the resistant cell line in a medium containing a specific concentration of doxorubicin to ensure the stability of the resistant phenotype.
-
Periodically verify the resistance by comparing the IC50 of doxorubicin in the resistant line to the parental line using a cell viability assay.
Temozolomide-Resistant Glioblastoma Cell Lines (e.g., T98G-R):
-
Culture the parental glioblastoma cell line (e.g., T98G) in the recommended growth medium.
-
Expose the cells to escalating doses of temozolomide. A common method involves continuous exposure to a starting concentration followed by stepwise increases.
-
Alternatively, a pulsatile treatment mimicking clinical dosing schedules can be used (e.g., treatment for 5 days followed by a drug-free period).
-
Select and expand the surviving cell populations at each concentration.
-
Confirm the resistant phenotype by determining the IC50 of temozolomide and comparing it to the parental cell line.
Cell Viability Assay (MTT Assay)
-
Seed the cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the standard chemotherapy drug (e.g., doxorubicin or temozolomide) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
-
Treat the cells with this compound or the standard chemotherapy at the desired concentrations and for the appropriate duration.
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available data suggests that this compound is a promising therapeutic agent for chemotherapy-resistant cancers, particularly glioblastoma, where it shows high potency against the resilient brain tumor initiating cells. Its distinct mechanism of action, targeting the HuR protein, provides a novel strategy to overcome resistance mechanisms that limit the efficacy of traditional chemotherapies. While direct comparative studies with standard drugs in resistant cell lines are still needed for a complete picture, the existing evidence warrants further investigation into the clinical potential of this compound, both as a monotherapy and in combination with existing treatments. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of MS-444: A Comparative Guide Using a HuR Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target mechanism of MS-444, a known inhibitor of the RNA-binding protein HuR. By employing a HuR knockout (KO) cellular model, researchers can definitively attribute the pharmacological effects of this compound to its interaction with HuR, distinguishing on-target from potential off-target effects. This guide outlines the experimental rationale, detailed protocols, and expected quantitative outcomes.
Comparison of this compound Effects in Wild-Type vs. HuR Knockout Cells
The central hypothesis is that the cellular effects of this compound are dependent on the presence of HuR. Therefore, a direct comparison between a wild-type (WT) cancer cell line and its isogenic HuR knockout (KO) counterpart is the most rigorous method for mechanism-of-action validation.
| Parameter | Wild-Type (WT) Cells | HuR Knockout (KO) Cells | Interpretation of Discrepancy |
| Cell Viability (IC50) | Expected to be sensitive to this compound, with IC50 values in the range of 5-15 µM for many cancer cell lines[1]. | Expected to be significantly less sensitive or completely resistant to this compound, exhibiting a much higher IC50 value. | A significant increase in IC50 in KO cells would strongly indicate that the cytotoxic effects of this compound are mediated through HuR. |
| mRNA Stability of HuR Targets (e.g., COX-2, Bcl-2) | Treatment with this compound should lead to a decrease in the half-life of target mRNAs. | The half-life of these mRNAs should be inherently lower than in WT cells and should not be further significantly affected by this compound treatment. | Lack of a significant change in mRNA half-life in KO cells upon this compound treatment would confirm that this compound's effect on mRNA stability is HuR-dependent. |
| Protein Expression of HuR Targets | A dose-dependent decrease in the protein levels of HuR targets is expected following this compound treatment. | Basal protein levels of HuR targets may be lower than in WT cells, and this compound treatment should not cause a further significant reduction. | The absence of a dose-dependent decrease in target protein expression in KO cells would validate that this compound's regulatory effect is mediated through HuR. |
| Apoptosis | This compound treatment is expected to induce apoptosis, as evidenced by increased caspase-3/7 activity or PARP cleavage[2]. | This compound treatment should not induce a significant increase in apoptosis compared to untreated KO cells. | The lack of apoptosis induction in KO cells would link the pro-apoptotic activity of this compound directly to its inhibition of HuR. |
Experimental Protocols
Generation of HuR Knockout Cell Line using CRISPR/Cas9
This protocol outlines the generation of a stable HuR knockout cell line from a cancer cell line known to express HuR (e.g., HCT116, U251).
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ELAVL1 gene (encoding HuR) using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Transfect the chosen cancer cell line with the sgRNA-Cas9 plasmid using a suitable method (e.g., lipofection or electroporation).
-
Include a mock-transfected control and a control with a non-targeting sgRNA.
-
-
Single-Cell Sorting:
-
48-72 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate to establish clonal populations.
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for HuR knockout by Western blotting to identify clones with a complete absence of HuR protein expression.
-
-
Genotypic Validation:
-
Extract genomic DNA from the identified knockout clones.
-
Amplify the targeted region by PCR and confirm the presence of insertions or deletions (indels) by Sanger sequencing or next-generation sequencing.
-
Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed both wild-type and HuR KO cells into 96-well plates at a predetermined optimal density.
-
-
This compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
-
mRNA Stability Assay
This protocol measures the half-life of a target mRNA.
-
Cell Treatment:
-
Treat wild-type and HuR KO cells with this compound or vehicle control for a predetermined time (e.g., 8 hours).
-
-
Transcription Inhibition:
-
Add a transcription inhibitor, such as Actinomycin D (final concentration 5-10 µg/mL), to all wells.
-
-
Time-Course RNA Extraction:
-
Isolate total RNA at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target mRNA (e.g., COX2) and a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point.
-
Plot the natural logarithm of the relative mRNA abundance against time and determine the mRNA half-life from the slope of the linear regression.
-
Quantitative Western Blotting
This protocol quantifies the expression of a target protein.
-
Cell Lysis:
-
Treat wild-type and HuR KO cells with increasing concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against the target protein (e.g., COX-2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Mandatory Visualizations
Caption: Logical flow comparing this compound's effect in WT vs. HuR KO cells.
Caption: Workflow for validating this compound's mechanism using a HuR KO model.
References
Safety Operating Guide
Safe Disposal of MS-444: A Procedural Guide for Laboratory Professionals
For immediate reference, MS-444 is identified as a hazardous chemical requiring specialized disposal. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should this compound be disposed of via standard trash or sewer systems.
This guide provides detailed procedures for the safe handling and disposal of this compound, a small-molecule inhibitor of the RNA-binding protein HuR, to ensure the safety of laboratory personnel and environmental protection.
Chemical and Hazard Identification
Before handling, it is crucial to understand the properties and hazards associated with this compound.
| Property | Data | Reference |
| Chemical Name | 5,8-Dihydroxy-3-methyl-naphtho[2,3-c]furan-4(9H)-one | [1] |
| CAS Number | 150045-18-4 | [1][2] |
| Molecular Formula | C13H10O4 | [1][2] |
| Molecular Weight | 230.21 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [2] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |
Personnel Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound waste. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Compatible protective gloves (e.g., nitrile).[2]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[2]
Step-by-Step Disposal Procedure for this compound Waste
This procedure applies to pure this compound, solutions, and contaminated labware.
Step 1: Segregate Waste
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3][4]
-
Keep solid waste (e.g., contaminated pipette tips, gloves) separate from liquid waste.
Step 2: Contain Waste
-
Liquid Waste: Collect all liquid waste containing this compound in a sturdy, leak-proof, and chemically compatible container.[3][4] If possible, use the original container.[5] The container must have a secure screw cap.[6]
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, wipes, and pipette tips, in a clearly marked, durable plastic bag or a designated solid waste container.[5]
-
Sharps: Any contaminated sharps (needles, blades) must be placed in a puncture-proof sharps container.[5]
Step 3: Label Hazardous Waste Container
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must include the full chemical name: "this compound (5,8-Dihydroxy-3-methyl-naphtho[2,3-c]furan-4(9H)-one)" and list all constituents and their approximate concentrations.[4] Do not use abbreviations.[4]
-
Ensure the label is securely affixed to the container.
Step 4: Store Waste Securely
-
Keep waste containers tightly closed except when adding waste.[3][4]
-
Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA).[6]
-
Ensure the storage area uses secondary containment to prevent spills.[3][4]
-
Segregate the this compound waste from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][6]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]
-
Follow all institutional procedures for waste collection requests.
-
Never dispose of this compound down the drain or in the regular trash.[3][7]
Disposal of Empty this compound Containers
Empty containers that held this compound must be managed carefully to remove residual hazards.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue (e.g., DMSO, followed by water or another appropriate solvent).[4][7]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[3][4] Subsequent rinses may also need to be collected depending on institutional policy.
-
Deface Label: Completely remove, obliterate, or deface the original manufacturer's label.[3][7]
-
Final Disposal: Once thoroughly rinsed and dried, the container may be disposed of as regular solid waste (e.g., in designated glass disposal containers).[3]
Spill and Emergency Procedures
In case of a spill or exposure:
-
Spill: Evacuate the immediate area. Notify your supervisor and EHS. Avoid generating dust. Collect spillage carefully, place it in a sealed container for disposal, and clean the area as directed by EHS protocols.[2]
-
Exposure:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[2]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with large amounts of water.[2]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[2]
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|150045-18-4|MSDS [dcchemicals.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling MS-444
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of MS-444.
This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of myosin light chain kinase (MLCK) and the RNA-binding protein HuR. Adherence to these guidelines is essential to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemically resistant nitrile or latex gloves are suitable. Inspect for tears or punctures before use. |
| Body | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemical splashes. |
| Respiratory | Suitable Respirator | To be used when handling the powder form to avoid inhalation of dust or when aerosols may be generated. |
Health and Safety Information
This compound presents several health hazards that necessitate careful handling and immediate response in case of exposure.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately and rinse your mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect any spillage.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound, as well as for ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols.[1] |
| Storage (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area. |
| Storage (in Solvent) | Store at -80°C.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] Protect from light and store under a nitrogen atmosphere.[2] |
| Incompatible Materials | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Experimental Protocols
This compound is a valuable tool in cancer research, particularly in studying colorectal and glioblastoma cell lines. Below are summarized protocols for common in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on colorectal cancer (CRC) cells.
-
Cell Seeding: Plate human colorectal cancer cell lines (e.g., RKO, HCA-7, HCT116, HT-29, SW480) in 96-well plates.
-
Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound (typically ranging from 1-100 μM) for 48 hours. A DMSO vehicle-treated group should be used as a control.[2][3]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the relative cell survival as a percentage normalized to the DMSO vehicle-treated cells and plot the results to determine the IC₅₀ value.[3]
In Vivo Xenograft Tumor Growth Study
This protocol describes the use of this compound to assess its anti-tumor effects in a mouse model.
-
Xenograft Implantation: Establish xenografts by subcutaneously injecting a human colorectal cancer cell line (e.g., HCT116) into immunocompromised mice.
-
Treatment Administration: Once tumors are established, administer this compound (e.g., at a dosage of 25 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injections every 48 hours.[2]
-
Tumor Measurement: Monitor and measure tumor size regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of apoptosis and angiogenesis.[2][3]
Signaling Pathway and Experimental Workflow
This compound primarily functions as an inhibitor of the RNA-binding protein HuR, which is overexpressed in many cancers and plays a role in tumor progression.
Caption: Workflow of this compound's mechanism and experimental application.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Acute Toxicity, Environmental Hazard).
-
Storage of Waste: Store waste containers in a designated secondary containment area that is secure and away from incompatible materials.
-
Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all institutional and regulatory guidelines for waste manifest and pickup.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
